SCH900776 (S-isomer)
Description
BenchChem offers high-quality SCH900776 (S-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SCH900776 (S-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237552 | |
| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891494-64-7 | |
| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-3-(1-METHYL-1H-PYRAZOL-4-YL)-5-((3S)-PIPERIDIN-3-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y1V29WVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of SCH900776 (S-isomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The S-isomer of SCH900776 is the biologically active enantiomer. This document details the scientific background, key experimental data, and methodologies relevant to the research and development of this compound.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. In many cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints, which are regulated by Chk1, become crucial for survival, especially when undergoing replication stress induced by chemotherapy. Therefore, inhibiting Chk1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.
SCH900776 was identified as a potent and functionally selective Chk1 inhibitor through a high-content, cell-based screen for γ-H2AX induction, a surrogate marker for DNA double-strand breaks.[1] This approach allowed for the selection of a compound with an optimal in-cell profile, demonstrating synergistic effects with DNA antimetabolite agents in vitro and in vivo.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for SCH900776 (S-isomer).
Table 1: In Vitro Potency and Selectivity of SCH900776
| Target | Assay Type | Value | Reference |
| Chk1 | IC50 | 3 nM | [2][3] |
| Chk1 | Kd | 2 nM | [2] |
| Chk2 | IC50 | 1.5 µM (1500 nM) | [2][3] |
| CDK2 | IC50 | 0.16 µM (160 nM) | [2][3] |
Table 2: In Vivo Efficacy of SCH900776 in Combination with Gemcitabine (A2780 Xenograft Model)
| SCH900776 Dose (mg/kg) | Gemcitabine Dose (mg/kg) | Outcome | Reference |
| 4 | 150 | Induction of γ-H2AX biomarker | [1] |
| 8 | 150 | Enhanced tumor pharmacodynamic and regression responses | [1] |
| 16 | 150 | Incremental improvements in tumor response | [1] |
| 32 | 150 | Further incremental improvements in tumor response | [1] |
| 20 | 150 | Improvements in Time to Progression (TTP10x) | [1] |
| 50 | 150 | Further improvements in TTP10x | [1] |
Enantioselective Synthesis of SCH900776 (S-isomer)
A convergent synthesis approach has been developed for MK-8776 (SCH900776) that avoids a late-stage chiral separation by utilizing an optically pure β-keto nitrile.[4] The synthesis involves the construction of the pyrazolo[1,5-a]pyrimidine scaffold through a cyclocondensation reaction.
Key Precursors:
-
Bispyrazole E: 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
-
Optically Pure β-keto nitrile F: (R)-2-(cyanomethyl)-3-oxopiperidine-1-carboxylate
General Synthetic Scheme:
-
Synthesis of Bispyrazole E: This intermediate is prepared from 1-methyl-1H-pyrazole through a series of reactions including formylation (Vilsmeier-Haack reaction), conversion to a nitrile, and subsequent cyclization with hydrazine.[4]
-
Synthesis of Optically Pure β-keto nitrile F: The synthesis of this chiral intermediate is crucial for the enantioselectivity of the final product. Asymmetric synthesis of 3-aminopiperidine derivatives can be achieved through various methods, including enzymatic transamination of a prochiral ketone.[5][6] The resulting chiral amine is then protected and further functionalized to yield the desired β-keto nitrile.
-
Cyclocondensation: Bispyrazole E is reacted with the optically pure β-keto nitrile F in ethanol at elevated temperatures to form the core pyrazolo[1,5-a]pyrimidine structure (Intermediate G).[4]
-
Bromination: The pyrazolo[1,5-a]pyrimidine intermediate G is then brominated using N-bromosuccinimide (NBS) in a mixture of acetonitrile and dichloromethane.[4]
-
Deprotection: The final step involves the removal of the protecting group (e.g., Boc) from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) to yield the final product, (R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (SCH900776, S-isomer).[4]
Experimental Protocols
Chk1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of SCH900776 against Chk1 kinase.
Materials:
-
Recombinant His-tagged Chk1 enzyme
-
Biotinylated Cdc25C peptide substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing ³³P-ATP)
-
SCH900776 stock solution (in DMSO)
-
Stop solution (e.g., 2 M NaCl, 1% H₃PO₄)
-
Streptavidin-coated SPA beads
Procedure:
-
Dilute the His-Chk1 enzyme and Cdc25C peptide substrate in kinase buffer to the desired concentrations.
-
Prepare serial dilutions of SCH900776 in 10% DMSO.
-
In a microplate, mix the Chk1 enzyme solution, Cdc25C peptide solution, and the SCH900776 dilution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Stop the reaction by adding the stop solution containing streptavidin-coated SPA beads.
-
Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
γ-H2AX Immunofluorescence Staining for DNA Damage
This protocol is for visualizing and quantifying DNA double-strand breaks in cells treated with SCH900776.
Materials:
-
Cells cultured on coverslips
-
SCH900776
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of SCH900776 (and/or a DNA damaging agent) for the specified duration.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 30 minutes at room temperature.
-
Block non-specific antibody binding with the blocking solution for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope.
Western Blot for Chk1 Phosphorylation
This protocol is for assessing the inhibition of Chk1 autophosphorylation at Ser296 in cells treated with SCH900776.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser296) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Treat cells with SCH900776 for the desired time and concentration.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Chk1 (Ser296) antibody overnight at 4°C with gentle shaking.[7]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Chk1 antibody and a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of Chk1 Inhibition
Caption: Signaling pathway of Chk1 inhibition by SCH900776.
Experimental Workflow for SCH900776 Evaluation
Caption: Experimental workflow for the evaluation of SCH900776.
Logic of High-Content Screening Discovery
Caption: Logic of the high-content screen for Chk1 inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. WO2012131633A1 - Pyrazolo pyrimidine derivatives - Google Patents [patents.google.com]
SCH900776 (S-isomer): A Deep Dive into its Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH900776, also known as MK-8776, is a potent and highly selective ATP-competitive inhibitor of the serine/threonine kinase Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity following endogenous or exogenous DNA damage.[3] By inhibiting CHK1, SCH900776 effectively abrogates DNA damage-induced cell cycle arrest, primarily at the S and G2/M phases, forcing cells with damaged DNA to prematurely enter mitosis.[4][5][6][7] This leads to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis, particularly in cancer cells that often harbor p53 deficiencies and are thus heavily reliant on the CHK1-mediated checkpoint for survival.[2] This technical guide provides a comprehensive overview of the mechanism of action of SCH900776 in the context of the DNA damage response, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: CHK1 Inhibition
SCH900776 exerts its effects by directly binding to and inhibiting the kinase activity of CHK1.[6] In response to DNA damage, upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate and activate CHK1.[3][8] Activated CHK1 then phosphorylates a variety of downstream substrates, most notably the Cdc25 family of phosphatases.[6] This phosphorylation marks Cdc25 for degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. By inhibiting CHK1, SCH900776 prevents the inactivation of Cdc25, leading to sustained CDK activity and the bypass of cell cycle checkpoints.[6]
A key indicator of CHK1 activity is its autophosphorylation at Serine 296 (pS296-Chk1).[9][10] Treatment with SCH900776 leads to a dose-dependent suppression of this autophosphorylation, providing a reliable biomarker for target engagement.[11]
Quantitative Analysis of SCH900776 Activity
The potency and efficacy of SCH900776 have been quantified in numerous preclinical studies, both as a single agent and in combination with DNA-damaging chemotherapeutics.
Table 1: In Vitro Potency and Selectivity of SCH900776
| Target | IC50 | Selectivity vs. CHK1 | Reference |
| CHK1 | 3 nM | - | [1] |
| CDK2 | 160 nM | 50-fold | [1] |
| CHK2 | 1500 nM | 500-fold | [1][11] |
Table 2: Synergistic Effects of SCH900776 with DNA Damaging Agents
| Combination Agent | Cell Line | Effect | Fold Sensitization | Reference |
| Hydroxyurea | MDA-MB-231 | Reduction in growth-inhibitory concentration | 20 to 70-fold | [4][5] |
| Hydroxyurea | MDA-MB-231 | Reduction in IC50 from 3 mM to 30 µM | 100-fold | [7] |
| Cytarabine | Various | Reduction in growth-inhibitory concentration | 20 to 70-fold | [5] |
| Gemcitabine | MDA-MB-231 | Reduction in IC50 from 10 nM to 0.9 nM (with 2 µM SCH900776) | ~10-fold | [4] |
| Gemcitabine | Various | Reduction in growth-inhibitory concentration | 5 to 10-fold | [5] |
| Cisplatin | Various | No sensitization observed | - | [4][5] |
| 5-Fluorouracil | Various | No sensitization observed | - | [4][5] |
| 6-Thioguanine | Various | No sensitization observed | - | [4] |
| SN38 | Various | Abrogation of S and G2 arrest (at 300 nM) | - | [7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of SCH900776.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the phosphorylation status of key DDR proteins, such as CHK1 (pS296, pS345) and H2AX (γH2AX), as an indicator of CHK1 inhibition and DNA damage.
-
Cell Lysis:
-
Treat cells with SCH900776 and/or a DNA damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pS296-Chk1, anti-pS345-Chk1, anti-γH2AX, anti-total Chk1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to assess the abrogation of cell cycle arrest by SCH900776.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of SCH900776 and/or a DNA damaging agent (e.g., SN38, hydroxyurea) for the specified duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to model the cell cycle distribution based on DNA content (PI fluorescence).
-
Concluding Remarks
SCH900776 (S-isomer) is a potent and selective inhibitor of CHK1 that disrupts the DNA damage response by abrogating cell cycle checkpoints. Its ability to synergize with various DNA damaging agents, particularly antimetabolites like hydroxyurea and cytarabine, underscores its potential as a valuable component of combination cancer therapy.[4][5] The pronounced single-agent activity in certain cell lines further highlights the dependence of some tumors on CHK1 for survival.[4] The well-defined mechanism of action and the availability of robust biomarkers for target engagement make SCH900776 a compelling candidate for further clinical investigation in rationally designed trials targeting tumors with specific DDR deficiencies.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Initial Pharmacological Profiling of MK-8776: A Technical Guide
Introduction
MK-8776 (formerly known as SCH 900776) is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that functions as a central transducer in the DNA damage response (DDR) pathway.[3] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[1][3] Many conventional anticancer therapies, such as chemotherapy and radiation, function by inducing extensive DNA damage.[3] However, cancer cells can exploit the DDR pathway to survive these treatments. By inhibiting Chk1, MK-8776 abrogates this protective cell cycle arrest, forcing tumor cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1] This mechanism provides a strong rationale for using MK-8776 to sensitize cancer cells to DNA-damaging agents.[1] This document provides an in-depth technical overview of the initial pharmacological profiling of MK-8776, covering its mechanism of action, in vitro and in vivo activity, clinical evaluation, and off-target effects.
Mechanism of Action: CHK1 Inhibition
Checkpoint kinase 1 (CHK1) is a primary signal transducer in the ATR-CHK1 signaling cascade, a critical component of the DNA Damage Response (DDR). Following DNA damage, particularly single-strand breaks or replication stress, the ATR (Ataxia Telangiectasia and RAD3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[3] Activated CHK1, in turn, phosphorylates a range of downstream substrates, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1] This cascade results in cell cycle arrest, providing a crucial window for DNA repair.
MK-8776 acts as an ATP-competitive inhibitor of CHK1. By binding to the kinase domain of CHK1, MK-8776 prevents its catalytic activity, thereby blocking the downstream signaling cascade.[3] This inhibition prevents the phosphorylation of Cdc25 phosphatases, leading to the premature activation of CDKs and forcing cells to bypass the G2/M checkpoint, even in the presence of significant DNA damage.[4][5] This abrogation of the cell cycle checkpoint is the primary mechanism by which MK-8776 sensitizes cancer cells to genotoxic agents.
Caption: DNA Damage Response pathway and inhibition by MK-8776.
In Vitro Pharmacological Profile
The in vitro characterization of MK-8776 established its potency, selectivity, and cellular effects as a CHK1 inhibitor.
Enzymatic Activity and Selectivity
MK-8776 is a highly potent inhibitor of the CHK1 kinase. In cell-free enzymatic assays, it demonstrates low nanomolar inhibitory activity. Its selectivity was assessed against other key kinases involved in cell cycle regulation, such as CHK2 and CDK2. MK-8776 shows significant selectivity for CHK1 over these related kinases.[2]
| Kinase Target | IC50 (nM) | Selectivity vs. CHK1 | Reference |
| CHK1 | 3 | - | [2] |
| CDK2 | ~150 | ~50-fold | [2] |
| CHK2 | ~1500 | ~500-fold | [2] |
| Table 1: In Vitro Enzymatic Inhibitory Activity of MK-8776. |
Cellular Activity
Single-Agent Cytotoxicity: While primarily developed as a chemosensitizer, MK-8776 exhibits single-agent cytotoxic activity in a subset of cancer cell lines.[6] Approximately 15% of cell lines screened showed high sensitivity to MK-8776 as a monotherapy.[6] This sensitivity is often associated with endogenous replication stress.
| Cell Line | Cancer Type | GI50 (µM, 24h exposure) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.4 | [4] |
| BT-549 | Triple-Negative Breast Cancer | 17.6 | [4] |
| CAL-51 | Triple-Negative Breast Cancer | 2.1 | [4] |
| AsPC-1 | Pancreatic Cancer | < 2.0 | [6] |
| ACHN | Renal Cancer | < 2.0 | [6] |
| Table 2: Single-Agent Growth Inhibitory (GI50) Concentrations of MK-8776 in various cancer cell lines. |
Sensitization to DNA Damaging Agents: MK-8776 demonstrates potent sensitization of cancer cells to various DNA-damaging agents, including gemcitabine and ionizing radiation.[3][4] For instance, in a panel of 16 cancer cell lines, MK-8776 induced an average 7-fold sensitization to gemcitabine.[3]
Induction of DNA Damage Marker γH2AX: A key pharmacodynamic marker of CHK1 inhibitor activity is the induction of the phosphorylated histone H2AX (γH2AX), which signals the presence of DNA double-strand breaks.[6] In sensitive cell lines, treatment with MK-8776 as a single agent leads to a rapid increase in γH2AX levels, particularly in S-phase cells.[3][6] This effect is significantly enhanced when combined with DNA-damaging agents.[4]
Caption: Cellular consequences of CHK1 inhibition by MK-8776.
Experimental Protocols: In Vitro Assays
Kinase Inhibition Assay (Generic Protocol)
-
Objective: To determine the IC50 of MK-8776 against target kinases.
-
Materials: Recombinant human CHK1, CHK2, CDK2 kinases; appropriate peptide substrate; ATP; MK-8776 serial dilutions; kinase buffer; 384-well plates; detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of MK-8776 in DMSO and then dilute into kinase buffer.
-
Add the kinase, peptide substrate, and inhibitor solution to the wells of a 384-well plate.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition relative to DMSO controls.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation (GI50) Assay
-
Objective: To measure the concentration of MK-8776 that inhibits cell growth by 50%.
-
Materials: Cancer cell lines; complete culture medium; 96-well plates; MK-8776; DNA staining dye (e.g., Hoechst 33258); cell lysis buffer.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of MK-8776 for a defined period (e.g., 24, 48 hours for short exposure, or continuous for 6-7 days).[3][6]
-
For short exposure assays, after the treatment period, wash the cells and replace the drug-containing medium with fresh medium.[3][6]
-
Continue incubation until control (untreated) cells are near confluence (typically 6-7 days total).[3][6]
-
Lyse the cells directly in the wells and stain the DNA with a fluorescent dye like Hoechst.[6]
-
Read the fluorescence on a plate reader as a surrogate for cell number.
-
Normalize the data to untreated controls and calculate the GI50 value.
-
γH2AX Immunofluorescence Staining
-
Objective: To quantify the induction of DNA double-strand breaks.
-
Materials: Cells grown on coverslips or in microplates; MK-8776; paraformaldehyde (PFA); Triton X-100; blocking buffer (e.g., BSA in PBS); primary antibody (anti-phospho-Histone H2A.X); fluorescently-labeled secondary antibody; DAPI.
-
Procedure:
-
Treat cells with MK-8776 and/or a DNA-damaging agent for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus.
-
In Vivo and Preclinical Pharmacology
Preclinical studies in xenograft models were conducted to evaluate the efficacy of MK-8776 in a physiological context, both as a monotherapy and in combination with standard-of-care agents.
Xenograft Tumor Models
MK-8776 has demonstrated efficacy in sensitizing tumors to chemotherapy and radiation in vivo.[4] In a study using triple-negative breast cancer (TNBC) xenografts, the combination of MK-8776 with ionizing radiation resulted in significantly enhanced tumor growth inhibition compared to radiation alone.[4] Similarly, when combined with gemcitabine, MK-8776 has shown to improve tumor regression in various xenograft models.[2] The pharmacodynamic response in these models was often confirmed by measuring an increase in γH2AX levels in tumor tissues post-treatment, indicating successful target engagement and DNA damage enhancement.[2]
Caption: Typical experimental workflow for a preclinical xenograft study.
Clinical Pharmacology and Trials
MK-8776 has been evaluated in early-phase clinical trials to determine its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.
Phase I Dose-Escalation Trial
A first-in-human Phase I trial evaluated MK-8776 as a monotherapy and in combination with gemcitabine.[7] The study successfully determined the safety profile and the recommended Phase II dose (RP2D).
| Parameter | Monotherapy | Combination with Gemcitabine |
| Patient Population | Advanced Solid Tumors | Advanced Solid Tumors |
| Most Frequent Adverse Events | QTc prolongation (19%), Nausea (16%), Fatigue (14%) | Fatigue (63%), Nausea (44%), Decreased Appetite (37%), Thrombocytopenia (32%) |
| Recommended Phase II Dose (RP2D) | Not specified in abstract | MK-8776 200 mg + Gemcitabine 1000 mg/m² on days 1 and 8 of a 21-day cycle |
| Pharmacodynamics | Bioactivity assessed by γ-H2AX ex vivo assay | Bioactivity assessed by γ-H2AX ex vivo assay |
| Preliminary Efficacy (n=30) | 2 Partial Responses, 13 Stable Disease | 2 Partial Responses, 13 Stable Disease |
| Table 3: Summary of Phase I Clinical Trial of MK-8776.[7] |
Phase II Trial in AML
A randomized Phase II trial was conducted to compare timed sequential cytosine arabinoside (AraC) with or without MK-8776 in patients with relapsed or refractory acute myeloid leukemia (AML).[8] While the addition of MK-8776 led to a robust increase in DNA damage in leukemic blasts (as measured by γH2AX), it did not translate into a significant improvement in response rates or median survival compared to AraC alone.[8]
Off-Target Effects and Biphasic Response
While highly selective, the pharmacological profile of MK-8776 is influenced by off-target activities at higher concentrations, most notably the inhibition of CDK2.[3] The IC50 for CDK2 is approximately 50-fold higher than for CHK1.[2][3] This off-target inhibition of CDK2 (and likely CDK1) can have confounding effects.
Intriguingly, some cell lines exhibit a biphasic growth response to MK-8776, where cell growth inhibition is observed at low concentrations, but this effect is partially reversed at higher concentrations.[3] This is attributed to the dual inhibition of CHK1 and CDK2. At low concentrations, CHK1 inhibition causes DNA damage and cell death. At high concentrations, the concurrent inhibition of CDK2 can prevent S-phase progression and entry into mitosis, thereby mitigating the lethal effects of CHK1 inhibition and leading to a G2/M arrest.[3]
Caption: Concentration-dependent effects of MK-8776.
Conclusion
The initial pharmacological profiling of MK-8776 characterizes it as a potent and highly selective CHK1 inhibitor. Its primary mechanism of action involves the abrogation of DNA damage-induced cell cycle arrest, which effectively sensitizes cancer cells to genotoxic therapies. This has been demonstrated robustly in both in vitro and in vivo preclinical models. Early clinical trials established a manageable safety profile and a recommended Phase II dose for combination therapy. However, the clinical development has been challenged by factors including off-target effects on CDK2 at higher concentrations, which can produce a complex biphasic cellular response, and a lack of superior efficacy in some randomized trial settings. Despite Merck discontinuing its development, the study of MK-8776 has provided valuable insights into the therapeutic potential and complexities of CHK1 inhibition in oncology.[3]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized phase II trial of cytosine arabinoside with and without the CHK1 inhibitor MK-8776 in relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
"early studies on SCH900776 selectivity and potency"
An In-depth Technical Guide to the Early Studies on SCH900776 (MK-8776) Selectivity and Potency
Introduction
SCH900776, also known as MK-8776, is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, primarily in the S and G2/M phases.[1][3] This arrest allows time for DNA repair. Many conventional anticancer agents function by inducing DNA damage, thereby activating these checkpoint pathways which can ultimately lead to cell survival and treatment resistance.[4][5] The development of Chk1 inhibitors like SCH900776 is based on the rationale that abrogating this induced cell cycle arrest will sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, leading to mitotic catastrophe and enhanced cell death.[4][5]
This technical guide provides a detailed overview of the early preclinical studies that characterized the potency and selectivity of SCH900776, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.
Data Presentation: Potency and Selectivity
Early research focused on quantifying the inhibitory activity of SCH900776 against its primary target, Chk1, and assessing its selectivity against other related kinases, particularly Chk2 and cyclin-dependent kinases (CDKs).
Table 1: In Vitro Potency of SCH900776 against Chk1
| Parameter | Value (nM) | Assay Type | Reference |
| IC₅₀ | 3 | Enzymatic Assay | [2] |
| IC₅₀ | 2 | Enzymatic Assay | [6] |
| Kd | 2 | Direct Binding (TdF) | [6][7][8] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (Dissociation constant) is a measure of binding affinity.
Table 2: Kinase Selectivity Profile of SCH900776
| Kinase | IC₅₀ (µM) | Fold Selectivity (vs. Chk1 IC₅₀ of 3 nM) | Reference |
| Chk1 | 0.003 | 1x | [2] |
| Chk2 | 1.5 | ~500x | [9] |
| CDK2 | 0.16 | ~53x | [9] |
These early data established SCH900776 as a highly potent Chk1 inhibitor with significant selectivity over the closely related kinase Chk2 and CDK2.[2][10] Further profiling revealed no significant inhibition of cytochrome P450 human liver microsomal isoforms, which is a favorable characteristic for drug development.[7][8][9]
Experimental Protocols
The characterization of SCH900776 involved a combination of enzymatic, cell-based, and biophysical assays.
Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of SCH900776 to inhibit the enzymatic activity of purified Chk1.
-
Objective: To determine the IC₅₀ of SCH900776 against Chk1.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant His-tagged Chk1 (e.g., 6.2 nM final concentration) was used as the enzyme source. A biotinylated peptide derived from CDC25C (e.g., 385 nM final concentration), a known Chk1 substrate, was used.[9]
-
Reaction Mixture: The enzyme and substrate were mixed in a kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT).[9]
-
Inhibitor Addition: SCH900776 was serially diluted and added to the reaction mixture.[9]
-
Reaction Initiation: The kinase reaction was initiated by adding ATP solution containing radiolabeled 33P-ATP (e.g., 1 µM final ATP concentration).[9]
-
Incubation: The reaction was allowed to proceed for a set time (e.g., 2 hours) at room temperature.[9]
-
Stopping and Detection: The reaction was stopped, and the phosphorylated peptide was captured using streptavidin-coated scintillation proximity assay (SPA) beads. The amount of incorporated radiolabel was quantified using a scintillation counter.[9]
-
Data Analysis: Dose-response curves were generated, and IC₅₀ values were calculated using non-linear regression analysis.[9]
-
High-Content Functional Screening (γ-H2AX Assay)
A key innovation in the discovery of SCH900776 was the use of a mechanism-based cellular screen to identify compounds that could abrogate the replication checkpoint.[7][8]
-
Objective: To identify compounds that induce DNA double-strand breaks (a marker of replication fork collapse) in cells under replication stress.
-
Methodology:
-
Cell Culture and Stress Induction: Human osteosarcoma U2OS cells were treated with a DNA replication inhibitor, such as hydroxyurea, to induce S-phase arrest and activate the Chk1-dependent replication checkpoint.[7]
-
Compound Treatment: Cells were then treated with compounds from a chemical library, including the pyrazolo[1,5-a]pyrimidine series from which SCH900776 was derived.[7][8]
-
Immunofluorescence Staining: After a set incubation period, cells were fixed and stained with an antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), a sensitive biomarker for DNA double-strand breaks.[7][8] Nuclear DNA was counterstained with a dye like Propidium Iodide (PI).
-
High-Content Imaging and Analysis: Automated microscopy and image analysis software were used to quantify the intensity of the γ-H2AX signal on a per-cell basis.[7]
-
Hit Identification: Compounds like SCH900776 that caused a significant increase in γ-H2AX signal in hydroxyurea-treated cells were identified as "hits," indicating their ability to override the checkpoint and cause the collapse of stalled replication forks.[6][7]
-
Target Engagement Assay (Chk1 Autophosphorylation)
To confirm that SCH900776 engaged and inhibited Chk1 within cells, its effect on Chk1 autophosphorylation was measured.
-
Objective: To assess the in-cell inhibition of Chk1 by SCH900776.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., U2OS, MDA-MB-231) were treated with a DNA-damaging agent (e.g., hydroxyurea, SN38) to activate Chk1.[7][11]
-
Inhibitor Addition: Cells were co-treated or subsequently treated with varying concentrations of SCH900776.
-
Protein Extraction and Western Blotting: Cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using an antibody specific for Chk1 phosphorylated at Serine 296 (pS296), a marker of Chk1 autophosphorylation and activity.[7][11][12]
-
Analysis: A dose-dependent reduction in the pS296 signal in the presence of SCH900776 demonstrated effective target engagement and inhibition in a cellular context.[7][9]
-
Mandatory Visualizations
Signaling Pathway of Chk1 Inhibition
Caption: Chk1 signaling pathway and the inhibitory mechanism of SCH900776.
Experimental Workflow for SCH900776 Discovery
Caption: High-content screening workflow for the identification of SCH900776.
Logical Relationship of SCH900776 Action
Caption: Logical flow from Chk1 inhibition to enhanced cytotoxicity.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sch-900776 | C15H18BrN7 | CID 46239015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Preclinical Rationale for the Development of SCH900776 (MK-8776): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH900776, also known as MK-8776, is a potent and functionally selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] The preclinical development of SCH900776 was founded on the rationale of targeting the replication checkpoint, a critical cell cycle control mechanism that is often exploited by cancer cells for survival.[2] Many conventional chemotherapeutic agents, particularly DNA antimetabolites and damaging agents, induce replication stress, leading to stalled replication forks and activation of the CHK1-dependent replication checkpoint.[2][3] This checkpoint activation allows cancer cells to repair DNA damage and resume proliferation, thereby limiting the efficacy of these therapies. By inhibiting CHK1, SCH900776 abrogates this protective checkpoint, leading to the collapse of replication forks, accumulation of catastrophic DNA damage, and ultimately, selective cell death in tumor cells.[3][4] Preclinical studies have demonstrated that SCH900776 potentiates the cytotoxic effects of various DNA-damaging agents, providing a strong rationale for its clinical development in combination with standard-of-care chemotherapy.[1][5]
Mechanism of Action: Targeting the Replication Checkpoint
The primary mechanism of action of many DNA antimetabolite drugs is the suppression of DNA synthesis, which results in stalled replication forks and the activation of the replication checkpoint.[2] This checkpoint is crucial for cell viability, acting to stabilize and preserve the replication fork complexes.[2] Checkpoint Kinase 1 (CHK1) is an essential serine/threonine kinase that serves as a central mediator of the mammalian replication checkpoint.[2]
In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[6] Activated CHK1 then phosphorylates a multitude of downstream targets, including Cdc25 phosphatases.[7] This phosphorylation leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, typically in the S and G2/M phases.[7] This pause in the cell cycle provides time for DNA repair mechanisms to resolve the damage before the cell proceeds into mitosis.
SCH900776 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a potent and selective inhibitor of CHK1.[1][5] It competes with ATP for binding to the kinase domain of CHK1, thereby preventing the phosphorylation of its downstream substrates.[7] By inhibiting CHK1, SCH900776 effectively overrides the DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to prematurely enter mitosis.[7] This abrogation of the checkpoint in the presence of DNA damage leads to mitotic catastrophe and apoptosis.
Quantitative Preclinical Data
In Vitro Kinase Selectivity and Potency
SCH900776 was identified as a potent inhibitor of CHK1 with a high degree of selectivity over other kinases, including the closely related CHK2 and various cyclin-dependent kinases (CDKs).[2] This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase | Assay Type | Potency Metric | Value (nmol/L) | Reference |
| CHK1 | Enzymatic IC50 | IC50 | ~3 | [2] |
| CHK1 | Direct Binding (TdF) | Kd | 2 | [2] |
| CHK2 | Enzymatic IC50 | IC50 | >1,000 | [2] |
| CDK2 | Enzymatic IC50 | IC50 | ~200 | [2] |
In Vitro Chemosensitization
Preclinical studies have consistently demonstrated the ability of SCH900776 to significantly enhance the cytotoxicity of various DNA antimetabolites in a range of cancer cell lines.
| Combination Agent | Effect | Fold Sensitization | Cell Lines | Reference |
| Hydroxyurea | Reduced growth-inhibitory concentration | 20- to 70-fold | Multiple | [3][4] |
| Cytarabine | Reduced growth-inhibitory concentration | Similar to Hydroxyurea | Multiple | [3][4] |
| Gemcitabine | Reduced growth-inhibitory concentration | 5- to 10-fold | Multiple | [3][4] |
| SN38 | Abrogation of cell cycle arrest | N/A | MDA-MB-231 | [4][8] |
| Cisplatin | No sensitization | N/A | Multiple | [3][4] |
| 5-Fluorouracil | No sensitization | N/A | Multiple | [3][4] |
| 6-Thioguanine | No sensitization | N/A | Multiple | [3][4] |
| LA-12 (Platinum(IV) complex) | Potentiation of apoptosis and DNA damage | N/A | HCT116 | [1] |
In Vivo Antitumor Efficacy (Xenograft Models)
The combination of SCH900776 with gemcitabine has shown significant antitumor activity in preclinical xenograft models.
| Xenograft Model | Treatment | Best Response | % Starting Volume | TTP 10x (days) | Reference |
| A2780 Ovarian | Gemcitabine (150 mg/kg) + SCH900776 (8 mg/kg) | Tumor Regression | Not specified | ~9 | [2] |
| A2780 Ovarian | Gemcitabine (150 mg/kg) + SCH900776 (20 mg/kg) | Tumor Regression | Not specified | Improved vs 8 mg/kg | [2] |
| A2780 Ovarian | Gemcitabine (150 mg/kg) + SCH900776 (50 mg/kg) | Tumor Regression | Not specified | Improved vs 20 mg/kg | [2] |
| MiaPaCa2 Pancreatic | Gemcitabine + SCH900776 | Tumor Growth Delay | Not specified | Not specified | [2] |
TTP 10x: Time to progress to 10 times the initial tumor volume.
Experimental Protocols
High-Content Screening for CHK1 Inhibitors
-
Objective: To identify compounds that induce DNA damage, a functional consequence of CHK1 inhibition.
-
Cell Line: U2OS osteosarcoma cells.
-
Methodology:
-
Cells were treated with a library of chemical compounds.
-
After a defined incubation period, cells were fixed and stained for the DNA damage marker phospho-histone H2AX (γ-H2AX).
-
Automated microscopy and image analysis were used to quantify the intensity of γ-H2AX staining on a per-cell basis.
-
Hits were identified as compounds that significantly increased γ-H2AX levels.[2]
-
-
Rationale: This functional screen was designed to identify not just binders of CHK1, but compounds that effectively disrupt the replication checkpoint, leading to a desired biological outcome (DNA damage).
In Vitro Chemosensitization Assays
-
Objective: To determine the ability of SCH900776 to enhance the cytotoxicity of DNA-damaging agents.
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, A2780, HCT116).[1][4][9]
-
Methodology:
-
Cells were seeded in multi-well plates.
-
Cells were treated with a dose range of a DNA-damaging agent (e.g., gemcitabine, hydroxyurea) in the presence or absence of a fixed concentration of SCH900776.[3][4]
-
For schedule-dependency experiments, SCH900776 was added concurrently with or at various time points after the removal of the DNA-damaging agent.[4][9]
-
After a prolonged incubation period (typically 5-7 days), cell viability was assessed using assays that measure DNA content or metabolic activity.[10]
-
The concentration of the DNA-damaging agent that inhibits growth by 50% (GI50) was calculated for each condition.[10]
-
Western Blot Analysis of Phospho-Proteins
-
Objective: To measure the direct inhibition of CHK1 activity and its downstream consequences.
-
Methodology:
-
Cancer cells were treated with a DNA-damaging agent to activate the CHK1 pathway.
-
Cells were then co-treated with SCH900776 for a short duration.
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific antibodies against total CHK1, phospho-CHK1 (e.g., pS296, an autophosphorylation site), and markers of DNA damage like phospho-RPA.[6]
-
Detection of antibody binding was used to quantify changes in protein phosphorylation. A dose-dependent suppression of CHK1 pS296 and a concomitant accumulation of phospho-RPA were indicative of effective CHK1 inhibition and induced DNA damage.[6]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy and pharmacodynamic effects of SCH900776 in a living organism.
-
Animal Model: Immunocompromised mice bearing subcutaneous human tumor xenografts (e.g., A2780 ovarian, MiaPaCa2 pancreatic).[2]
-
Methodology:
-
Tumor cells were implanted into mice.
-
Once tumors reached a specified volume (e.g., ~250 mm³), mice were randomized into treatment groups: vehicle, SCH900776 alone, gemcitabine alone, and the combination of gemcitabine and SCH900776.[2]
-
Drugs were administered according to a defined schedule (e.g., SCH900776 administered 30 minutes after gemcitabine).[2]
-
Tumor volumes were measured regularly to assess treatment efficacy.
-
For pharmacodynamic studies, tumors were harvested at specific time points after dosing to analyze biomarker modulation (e.g., γ-H2AX) by immunohistochemistry.[2]
-
Rationale for Clinical Development
The preclinical data for SCH900776 provided a compelling rationale for its advancement into clinical trials. Key points supporting this transition include:
-
Selective Mechanism of Action: By selectively targeting CHK1, SCH900776 was designed to potentiate the effects of DNA-damaging chemotherapies specifically in cancer cells, which are often more reliant on the replication checkpoint for survival than normal cells.[2]
-
Synergistic Efficacy: The strong synergistic effects observed when SCH900776 was combined with DNA antimetabolites like gemcitabine and hydroxyurea suggested that this combination could overcome resistance and improve patient outcomes.[3][4]
-
Biomarker-Driven Development: The identification of γ-H2AX as a sensitive pharmacodynamic biomarker of SCH900776 activity in vivo provided a critical tool for assessing target engagement and determining biologically active doses in clinical trials.[2]
-
Favorable Scheduling: In vitro and in vivo studies suggested that a delayed administration of SCH900776 following chemotherapy could be more effective than concurrent treatment, providing a clear hypothesis for clinical trial design.[3][4][9]
SCH900776 (MK-8776) subsequently entered Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in combination with various chemotherapeutic agents in patients with advanced solid tumors and hematological malignancies.[5][11]
References
- 1. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Identification of SCH900776: A High-Content Screening Approach to Target the Replication Checkpoint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery of SCH900776, a potent and functionally selective inhibitor of Checkpoint Kinase 1 (CHK1), through a mechanism-driven, high-content screening campaign. SCH900776 was identified as a promising candidate for cancer therapy due to its ability to abrogate the DNA damage checkpoint and induce synthetic lethality in tumor cells, particularly in combination with DNA antimetabolite agents.[1][2] This document provides a comprehensive overview of the screening strategy, the key experimental protocols employed, and the resultant data that led to the selection of SCH900776 for further development.
High-Content Screening Strategy and Data Presentation
The discovery of SCH900776 stemmed from a focused medicinal chemistry effort to optimize a pyrazolo[1,5-a]pyrimidine core, which was initially identified as a viable scaffold for cyclin-dependent kinase (CDK) inhibitors.[3] The screening strategy pivoted to identifying potent and selective CHK1 inhibitors by developing a high-content, cell-based assay centered on a key biomarker of DNA damage: the phosphorylation of histone H2AX at serine 139 (γ-H2AX).[1][2] This functional screen was designed to be highly discriminatory, selecting for compounds that could phenocopy the effects of CHK1 ablation.[1]
The primary screening assay utilized U2OS osteosarcoma cells treated with hydroxyurea to induce replication stress and activate the CHK1-mediated DNA damage response. Compounds were then assessed for their ability to potentiate the formation of γ-H2AX, a surrogate marker for DNA double-strand breaks, which is a desired outcome of CHK1 inhibition in the context of DNA damaging agents.[1][2]
The quantitative data from the screening and initial characterization of SCH900776 and related compounds are summarized in the tables below.
| Compound | CHK1 IC50 (nmol/L) | CHK2 IC50 (nmol/L) | CDK2 IC50 (nmol/L) | γ-H2AX EC50 (nmol/L) |
| A | 3 | 1,000 | 3 | >10,000 |
| B | 3 | 1,000 | 3 | 1,000 |
| C | 3 | 1,000 | 3 | 300 |
| D | 3 | 1,000 | 3 | 100 |
| E | 3 | 1,000 | 3 | 30 |
| SCH900776 | 3 | 1,000 | 160 | 30 |
Table 1: In vitro kinase inhibitory activity and in-cell functional potency of pyrazolopyrimidine analogs. Data sourced from Guzi, T. J., et al. (2011).
| Kinase | SCH900776 Inhibition (%) at 0.5 µmol/L | SCH900776 Inhibition (%) at 5 µmol/L |
| CHK1 | 99 | 100 |
| CHK2 | 25 | 75 |
| CDK1/cyclin B | 15 | 60 |
| CDK2/cyclin E | 40 | 85 |
| CDK4/cyclin D1 | 0 | 20 |
| p38α | 0 | 10 |
| JNK1 | 5 | 30 |
| AKT1 | 0 | 5 |
| PKA | 10 | 40 |
| ROCK-II | 0 | 15 |
Table 2: Kinase selectivity profile of SCH900776. Data represents the percentage of kinase activity inhibited at two concentrations of SCH900776. Data sourced from Guzi, T. J., et al. (2011).
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of SCH900776.
High-Content γ-H2AX Immunofluorescence Assay
This assay was the cornerstone of the screening cascade for identifying functional CHK1 inhibitors.
Objective: To quantify the induction of DNA double-strand breaks (visualized as γ-H2AX foci) in cells treated with a DNA damaging agent and a test compound.
Materials:
-
U2OS cells
-
Hydroxyurea (HU)
-
Test compounds (e.g., SCH900776) dissolved in DMSO
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well imaging plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Primary antibody: FITC-conjugated anti-γ-H2AX monoclonal antibody
-
Counterstain: Propidium Iodide (PI)
-
High-content imaging system (e.g., Molecular Devices Discovery 1)
Procedure:
-
Cell Seeding: Seed U2OS cells into 96-well imaging plates at a density that allows for sub-confluent growth after 24 hours.
-
Induction of Replication Stress: Treat the cells with hydroxyurea (e.g., 2 mmol/L) overnight to induce S-phase arrest and activate the replication checkpoint.
-
Compound Treatment: Add test compounds at various concentrations to the hydroxyurea-treated cells. Include appropriate vehicle (DMSO) and positive controls.
-
Incubation: Co-expose the cells to hydroxyurea and the test compound for 2 hours.
-
Fixation and Permeabilization:
-
Gently aspirate the medium.
-
Wash the cells once with PBS.
-
Fix and permeabilize the cells by adding ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Add the FITC-conjugated anti-γ-H2AX antibody diluted in a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells twice with PBS.
-
Add the propidium iodide staining solution, which also contains RNase A, to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of γ-H2AX positive cells. A cell is typically scored as positive if the fluorescence intensity of γ-H2AX in the nucleus exceeds a predefined threshold.
-
Generate dose-response curves to determine the EC50 for γ-H2AX induction.
-
In Vitro Kinase Assays
These assays were used to determine the potency and selectivity of SCH900776 against CHK1 and other kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant CHK1, CHK2, and CDK2 kinases
-
Biotinylated peptide substrate (e.g., derived from CDC25C for CHK1)
-
ATP (including radiolabeled ATP, e.g., 33P-ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (SCH900776) at various concentrations
-
96-well plates
-
Scintillation counter or other appropriate detection system
Procedure:
-
Assay Setup: In a 96-well plate, combine the recombinant kinase, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of 33P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture and Detection:
-
Transfer the reaction mixture to a filter plate that captures the biotinylated peptide substrate.
-
Wash the filter plate to remove unincorporated 33P-ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Cycle Analysis by Flow Cytometry
This method was used to assess the effect of SCH900776 on cell cycle progression.
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a test compound.
Materials:
-
U2OS cells
-
Hydroxyurea
-
SCH900776
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat U2OS cells with hydroxyurea and/or SCH900776 for the desired duration.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Collect the cells in a centrifuge tube and wash with PBS.
-
-
Fixation:
-
Centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the PI signal to determine the DNA content of each cell.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CHK1 Signaling Pathway in Response to DNA Damage and Inhibition by SCH900776.
Caption: High-Content Screening Workflow for the Identification of SCH900776.
References
In Vitro Enzymatic Assays for SCH900776 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro enzymatic assays utilized to characterize the activity of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the enzymatic inhibition and binding affinity of SCH900776 and similar compounds.
Executive Summary
SCH900776 is a highly selective inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Its primary mechanism of action is the direct inhibition of the Chk1 kinase activity, which leads to the abrogation of cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents.[2][3] The in vitro characterization of SCH900776 relies on a suite of enzymatic and biophysical assays to determine its potency, selectivity, and binding kinetics. This guide will detail the methodologies for a luminescence-based kinase assay to measure enzymatic inhibition and a temperature-dependent fluorescence assay for direct binding assessment.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the in vitro activity of SCH900776 against its primary target, Chk1, and other related kinases.
| Parameter | Target Kinase | Value | Assay Type | Reference |
| IC50 | Chk1 | 3 nM | Cell-free enzymatic assay | [4][5] |
| Chk2 | 1.5 µM (1500 nM) | Cell-free enzymatic assay | [4] | |
| CDK2 | 0.16 µM (160 nM) | Cell-free enzymatic assay | [4] | |
| Kd | Chk1 | 2 nM | Temperature-dependent Fluorescence (TdF) | [5][6] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
References
Methodological & Application
Application Notes and Protocols for SCH900776 (S-isomer) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH900776, also known as MK-8776, is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[1][2] By inhibiting CHK1, SCH900776 abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and enhanced cell death, particularly in cancer cells treated with DNA-damaging agents.[1][2][4] These application notes provide detailed protocols for utilizing SCH900776 (S-isomer) in common cell-based assays to evaluate its efficacy as a single agent and in combination with chemotherapeutic drugs.
Mechanism of Action: CHK1 Inhibition
Upon DNA damage, such as single-strand breaks (SSBs) or double-strand breaks (DSBs), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[1] Activated CHK1 phosphorylates several downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent inhibition of cyclin-dependent kinases (CDKs). This results in cell cycle arrest, providing time for DNA repair. SCH900776 competitively inhibits the ATP-binding site of CHK1, preventing the phosphorylation of its downstream targets and thereby overriding the DNA damage-induced cell cycle arrest. This forces cells with damaged DNA to enter mitosis prematurely, resulting in genomic instability and apoptosis.
Figure 1: Simplified signaling pathway of CHK1 inhibition by SCH900776.
Data Presentation: In Vitro Efficacy of SCH900776
The following tables summarize the inhibitory concentrations of SCH900776 as a monotherapy and in combination with other agents in various cancer cell lines.
Table 1: SCH900776 (MK-8776) Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| CHK1 | 3 |
| CHK2 | >1000 |
| CDK2 | >1000 |
Data sourced from a comparative study of CHK1 inhibitors.[5][6]
Table 2: Growth Inhibition (GI50) of SCH900776 (MK-8776) as a Single Agent
| Cell Line | Cancer Type | Exposure Time | GI50 (µM) |
| AsPC-1 | Pancreatic | 6 h | ~0.3 |
| MDA-MB-231 | Breast | 24 h | >10 |
| SW620 | Colorectal | 24 h | >10 |
Note: Sensitivity to single-agent SCH900776 can vary significantly between cell lines.[5][6]
Table 3: Potentiation of Gemcitabine Cytotoxicity by SCH900776
| Cell Line | SCH900776 (µM) | Gemcitabine IC50 (nM) |
| U2OS | 0 | >1000 |
| 1 | ~10 | |
| A2780 | 0 | ~10 |
| 0.2 | ~3 |
Data illustrates the synergistic effect of SCH900776 with a DNA-damaging agent.
Table 4: EC50 of SCH900776 in Combination with Hydroxyurea (HU)
| Cell Line | Treatment | EC50 (µM) |
| U2OS | SCH900776 | >10 |
| SCH900776 + 1 mM HU | 1.35 |
EC50 values were determined after a 24-hour treatment.[7]
Experimental Protocols
The following are detailed protocols for key cell-based assays to assess the activity of SCH900776.
Experimental Workflow Overview
Figure 2: General workflow for cell-based assays with SCH900776.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of SCH900776 on cell viability, both as a single agent and in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
SCH900776 (S-isomer)
-
DNA-damaging agent (e.g., Gemcitabine, Hydroxyurea)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Pre-treatment (for combination studies): The following day, treat cells with the desired concentrations of the DNA-damaging agent (e.g., Gemcitabine) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
SCH900776 Treatment: Add various concentrations of SCH900776 to the wells. For single-agent studies, add SCH900776 directly to the cells. For combination studies, add SCH900776 to the wells already containing the DNA-damaging agent.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by SCH900776 through the activation of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
96-well white or black-walled, clear-bottom plates
-
SCH900776 (S-isomer)
-
DNA-damaging agent (e.g., Hydroxyurea)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Pre-treatment: Treat cells with a DNA-damaging agent (e.g., overnight with hydroxyurea) to induce S-phase arrest.[1]
-
SCH900776 Treatment: Add increasing concentrations of SCH900776 to the pre-treated cells and incubate for a specified period (e.g., 2 hours).[1]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
DNA Damage Assay (γ-H2AX Staining by Flow Cytometry)
This protocol quantifies the induction of DNA double-strand breaks by SCH900776 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
SCH900776 (S-isomer)
-
DNA-damaging agent (e.g., Hydroxyurea)
-
Fixation buffer (e.g., 70% ethanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (FITC-conjugated)
-
Propidium iodide (PI) or DAPI for DNA content staining
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, pre-treat with a DNA-damaging agent (e.g., hydroxyurea overnight). Then, add SCH900776 at various concentrations and incubate for a short period (e.g., 2 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 30 minutes.
-
Antibody Staining: Incubate the cells with the FITC-conjugated anti-γ-H2AX antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash the cells with PBS and resuspend in PBS containing PI/RNase A solution or DAPI.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population and quantify the percentage of γ-H2AX positive cells.
Concluding Remarks
The protocols provided herein offer a framework for investigating the cellular effects of the CHK1 inhibitor SCH900776 (S-isomer). Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of SCH900776 to potentiate the effects of DNA-damaging agents highlights its therapeutic potential in oncology. These cell-based assays are crucial tools for the preclinical evaluation and further development of CHK1 inhibitors in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Model Design Using MK-8776
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the efficacy of MK-8776, a selective CHK1 inhibitor. The protocols outlined below are synthesized from preclinical research and are intended to serve as a detailed resource for investigators in the field of oncology drug development.
Introduction
MK-8776 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] By inhibiting CHK1, MK-8776 prevents cancer cells from arresting their cell cycle to repair DNA damage, thereby sensitizing them to DNA-damaging agents like chemotherapy and radiation.[1][3] This document details the necessary components for designing in vivo xenograft models to test the therapeutic potential of MK-8776, both as a monotherapy and in combination regimens.
Mechanism of Action
In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.[1][4] MK-8776 selectively binds to and inhibits CHK1, abrogating this checkpoint.[1] Consequently, cells with damaged DNA are forced to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4] MK-8776 has been shown to be highly selective for CHK1 over CHK2 and CDKs.[2] A key pharmacodynamic biomarker of MK-8776 activity is the inhibition of CHK1 autophosphorylation at Ser296.[5][6]
Data Presentation: In Vivo Efficacy and Dosing
The following tables summarize quantitative data from various preclinical xenograft studies involving MK-8776.
Table 1: MK-8776 Monotherapy and Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | MK-8776 Dose & Schedule | Combination Agent | Key Findings | Reference |
| Pancreatic Cancer | AsPC-1, MiaPaCa-2 | Nude Mice | Not specified | Gemcitabine | Delayed addition of MK-8776 (18h after gemcitabine) significantly delayed tumor growth compared to either drug alone or near-simultaneous administration.[7][8][9] | [7][8][9] |
| Ovarian Cancer | A2780 | Nude Mice | 16 mg/kg and 32 mg/kg (i.p.) | LY188011 | Dose-dependent improvements in tumor response. Escalation to 20 and 50 mg/kg in combination with LY188011 improved Time to Progression (TTP) 10-fold.[2] | [2][5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 15 or 40 mg/kg (i.p.) | Ionizing Radiation | MK-8776 sensitized xenograft tumors to radiation, administered 26 days after irradiation.[4][10] | [4][10] |
| Various Solid Tumors | A2780 | Nude Mice | 4 mg/kg (i.p.) | Not specified | Induced the γ-H2AX biomarker and enhanced tumor pharmacodynamic and regression responses.[2] | [2] |
Table 2: In Vitro Sensitivity of Cancer Cell Lines to MK-8776
| Cell Line | Cancer Type | IC50 (µmol/L) - Monotherapy | Sensitization to other agents | Reference |
| AsPC-1 | Pancreatic Cancer | 0.5 (24h exposure) | 7-fold sensitization to gemcitabine.[7] | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.4 | Sensitized to ionizing radiation.[4][10] | [4][10] |
| BT-549 | Triple-Negative Breast Cancer | 17.6 | Sensitized to ionizing radiation.[4][10] | [4][10] |
| CAL-51 | Triple-Negative Breast Cancer | 2.1 | Sensitized to ionizing radiation.[4][10] | [4][10] |
| U2OS, A498, TK10 | Various | Highly sensitive | Not specified | [7] |
| 15% of a large panel | Various | Sensitive | Not specified | [11] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CHK1 signaling pathway targeted by MK-8776 and a typical experimental workflow for an in vivo xenograft study.
Caption: CHK1 pathway inhibition by MK-8776.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy of SCH900776 (Adavosertib/MK-1775) with Gemcitabine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemcitabine is a nucleoside analog and a standard-of-care chemotherapeutic agent that primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] SCH900776 (also known as adavosertib, MK-1775, or AZD1775) is a potent and selective small molecule inhibitor of the Wee1 and Checkpoint Kinase 1 (Chk1).[3][4] These kinases are critical regulators of the G2/M cell cycle checkpoint, which allows cells to repair DNA damage before entering mitosis.[4][5]
The rationale for combining SCH900776 with gemcitabine is based on a synergistic mechanism. Gemcitabine treatment causes DNA damage and stalls DNA replication forks, which activates the Chk1- and Wee1-dependent checkpoints to arrest the cell cycle.[6][7] By inhibiting Chk1/Wee1 with SCH900776, this protective cell cycle arrest is overridden, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a catastrophic cellular event known as mitotic catastrophe and subsequent apoptosis, thereby enhancing the cytotoxic effects of gemcitabine.[8][9] This combination has shown promise in preclinical models and clinical trials, particularly in cancers with p53 mutations, which are highly dependent on the G2/M checkpoint for survival.[4][8]
Mechanism of Action: Synergistic Cytotoxicity
Gemcitabine, as a deoxycytidine analog, is incorporated into DNA, causing chain termination and also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[1][6] This leads to stalled replication forks and an S-phase arrest.[6][10] This replication stress activates the DNA damage response, leading to the phosphorylation and activation of Chk1 and Wee1 kinases. These kinases, in turn, inhibit Cyclin-Dependent Kinase 1 (CDK1), preventing entry into mitosis and holding the cell at the G2/M checkpoint to allow for DNA repair.
SCH900776 selectively inhibits Chk1 and Wee1, preventing the inhibitory phosphorylation of CDK1.[4] Consequently, the G2/M checkpoint is abrogated. Cells treated with gemcitabine are unable to arrest and repair the induced DNA damage, leading to premature entry into mitosis with an unstable genome. This results in mitotic catastrophe and apoptotic cell death.[8][10] Studies show this combination leads to an accumulation of DNA double-strand breaks, as indicated by markers like γ-H2AX.[7]
Caption: Signaling pathway of SCH900776 and Gemcitabine combination therapy.
Preclinical Data Summary
In Vitro Efficacy
The combination of SCH900776 and gemcitabine has demonstrated significant synergistic cytotoxicity across a variety of cancer cell lines. The degree of sensitization can be influenced by the treatment schedule.
| Cell Line | Cancer Type | Key Finding | Sensitization Factor | Reference |
| 16 Cell Lines | Various | MK-8776 (SCH900776) induced an average 7-fold sensitization to gemcitabine. | ~7-fold | [6] |
| Multiple | Various | Sensitization to gemcitabine was 5- to 10-fold with SCH900776. | 5- to 10-fold | [3] |
| MiaPaCa-2 | Pancreatic Cancer | Combination induces γ-H2AX at gemcitabine concentrations that suppress BrdU incorporation. | Not specified | [7] |
| Sarcoma Lines | Sarcoma | MK-1775 significantly enhances the cytotoxic effect of gemcitabine, regardless of p53 status. | Not specified | [4] |
| BTC Lines | Biliary Tract Cancer | MK-1775 enhances gemcitabine cytotoxicity and apoptosis in both p53 wild-type and mutant cell lines. | Not specified | [11] |
In Vivo Efficacy
Animal xenograft models have corroborated the in vitro findings, showing that the combination therapy leads to enhanced tumor growth inhibition and regression compared to either agent alone. The scheduling of drug administration is a critical parameter for efficacy.
| Animal Model | Cancer Type | Dosing & Schedule | Outcome | Reference |
| AsPC-1 & MiaPaCa-2 | Pancreatic Cancer | Gemcitabine followed by MK-8776 18 hours later was significantly more effective than a 30-minute delay or either drug alone. | Significant tumor growth delay with the 18-hour delayed schedule. | [6] |
| A2780 Xenograft | Ovarian Cancer | Gemcitabine (150 mg/kg) followed by SCH900776 (8, 16, or 32 mg/kg) 30 mins later, every 5th day for 3 cycles. | Dose-dependent enhancement of tumor regression compared to single agents. 4 mg/kg was sufficient to induce γ-H2AX. | [7] |
| MiaPaCa-2 Xenograft | Pancreatic Cancer | Gemcitabine followed by SCH900776 (8, 20, or 50 mg/kg). | Augmented γ-H2AX response and tumor growth delay benefit. | [7] |
| BTC Xenograft | Biliary Tract Cancer | Combination of gemcitabine and MK-1775 inhibited tumor growth. | Significant tumor inhibition compared to single agents. | [11] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Drug Synergy and Scheduling
Objective: To determine the optimal schedule and synergistic interaction of gemcitabine and SCH900776 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, AsPC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Gemcitabine hydrochloride (stock solution in DMSO or saline)
-
SCH900776 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or DNA content assay like CyQUANT®)
-
Plate reader (Luminometer or Fluorometer)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Gemcitabine Treatment: Treat cells with a serial dilution of gemcitabine for a fixed duration (e.g., 6 hours) to induce S-phase arrest.[6] Include a vehicle control.
-
SCH900776 Administration (Scheduling):
-
Concurrent: Add SCH900776 (at a fixed concentration, e.g., 2 µM) at the same time as gemcitabine.[6]
-
Sequential/Delayed: After the 6-hour gemcitabine incubation, wash the cells with fresh media. Add SCH900776 for a 6-hour period at various time points after gemcitabine removal (e.g., 0h, 6h, 12h, 18h post-gemcitabine).[3][6]
-
-
Incubation: After drug treatments, wash the wells and add fresh culture medium. Incubate the plates for an additional 6-7 days to allow for differences in cell proliferation to become apparent.[6]
-
Viability Assessment: Measure cell viability using a preferred assay.
-
Data Analysis: Normalize the results to vehicle-treated controls. Calculate the IC50 (concentration of gemcitabine that inhibits growth by 50%) for each schedule. A lower IC50 in the combination group compared to gemcitabine alone indicates sensitization.
Caption: Workflow for in vitro drug scheduling and synergy experiments.
Protocol 2: In Vivo Xenograft Tumor Growth Delay Study
Objective: To evaluate the anti-tumor efficacy of gemcitabine and SCH900776 combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Tumor cells (e.g., MiaPaCa-2) prepared in Matrigel/saline
-
Gemcitabine (for injection)
-
SCH900776 (formulated for oral gavage or IP injection)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., ~150-250 mm³).[7]
-
Randomization: Randomize mice into treatment cohorts (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Gemcitabine alone
-
Group 3: SCH900776 alone
-
Group 4: Gemcitabine + SCH900776 combination
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record mouse body weight as a measure of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. The primary endpoint is often tumor growth delay or regression.[7]
-
Pharmacodynamic Analysis (Optional Satellite Group): A separate cohort of mice can be sacrificed at an early time point (e.g., 2 hours after the first dose) to collect tumor tissue for biomarker analysis (e.g., immunoblotting for γ-H2AX).[7]
Caption: Workflow for an in vivo xenograft tumor model experiment.
Clinical Trial Protocols & Data
Multiple clinical trials have evaluated the combination of adavosertib (SCH900776/MK-1775) and gemcitabine in patients with advanced solid tumors.
Summary of Selected Clinical Trial Protocols
| Phase | Cancer Type(s) | Dosing Regimen | Trial ID | Reference |
| I | Advanced Solid Tumors | Dose Escalation: MK-8776 (10-150 mg/m²) IV + Gemcitabine (800 or 1000 mg/m²) on Days 1 & 8 of a 21-day cycle. RP2D: MK-8776 200 mg + Gemcitabine 1000 mg/m². | NCT00779683 | [12] |
| II | Recurrent, Platinum-Resistant Ovarian Cancer | Gemcitabine (1000 mg/m²) IV on Days 1, 8, 15 + Adavosertib (175 mg) PO on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle. | NCT02151292 | [13],[8] |
| I | Locally Advanced Pancreatic Cancer (with Radiation) | Gemcitabine (1000 mg/m²) on Days 1 & 8 + Adavosertib (dose escalated, RP2D: 150 mg/day) PO on Days 1, 2, 8, 9 of a 21-day cycle. Cycles 2 & 3 with concurrent radiation. | NCT02037230 | [14],[15] |
RP2D: Recommended Phase II Dose
Clinical Efficacy Data
| Cancer Type | Treatment Arm | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Platinum-Resistant Ovarian Cancer (HGSOC) | Adavosertib + Gemcitabine | 65 | 4.6 months | 11.5 months (not final) | [8],[5] |
| Placebo + Gemcitabine | 34 | 3.0 months | 7.2 months (not final) | [8],[5] | |
| Locally Advanced Pancreatic Cancer | Adavosertib + Gem + Radiation | 34 | 9.4 months | 21.7 months | [14],[15] |
Common Grade ≥3 Adverse Events
The most frequently observed severe adverse events associated with the combination therapy are hematological.
| Adverse Event | Frequency (Adavosertib + Gemcitabine Arm) | Reference |
| Neutropenia | 62% - 71% | [13],[8] |
| Thrombocytopenia | 31% - 44% | [13],[12] |
| Anemia | 28% - 31% | [13],[8] |
| Fatigue | 7% - 63% | [13],[12] |
| Nausea | 44% | [12] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 3. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wee1 inhibition by MK-1775 leads to tumor inhibition and enhances efficacy of gemcitabine in human sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 6. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gemcitabine plus adavosertib for platinum-resistant/refractory recurrent ovarian cancer: A randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Wee1 inhibition by MK1775 potentiates gemcitabine through accumulated replication stress leading to apoptosis in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of SCH900776 (Dinaciclib) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosing and administration of SCH900776 (also known as MK-8776 and Dinaciclib), a potent inhibitor of cyclin-dependent kinases (CDKs), in preclinical mouse models. The information is compiled from various studies investigating its efficacy as a single agent and in combination with DNA-damaging chemotherapeutics.
Introduction
SCH900776 is a small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[1][2] Its primary mechanism of action in oncology involves the disruption of cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis.[1][3] A key therapeutic strategy involves its use in combination with DNA-damaging agents. By inhibiting checkpoint kinase 1 (Chk1), a crucial component of the DNA damage response, SCH900776 can potentiate the cytotoxic effects of chemotherapy, leading to a synthetic lethal effect in cancer cells.[4][5]
Mechanism of Action: CHK1 Inhibition and Synthetic Lethality
The DNA damage response (DDR) is a complex signaling network that allows cells to repair damaged DNA and maintain genomic integrity. A key pathway in the DDR involves the activation of ATR (Ataxia-Telangiectasia and Rad3-related) in response to single-stranded DNA, which in turn activates CHK1. Activated CHK1 then phosphorylates and inactivates Cdc25 phosphatases, leading to a temporary cell cycle arrest to allow for DNA repair. Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2 checkpoints regulated by the ATR-CHK1 pathway for survival after DNA damage.
By inhibiting CHK1, SCH900776 abrogates this crucial checkpoint. When combined with DNA-damaging agents like gemcitabine or platinum-based drugs, which induce replicative stress and DNA lesions, the inhibition of CHK1 prevents cell cycle arrest. This forces the cancer cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis. This selective targeting of p53-deficient cancer cells highlights the principle of synthetic lethality.
Quantitative Data Summary
The following tables summarize the dosing and administration schedules for SCH900776 in various preclinical mouse models as reported in the literature.
Table 1: SCH900776 Monotherapy Dosing in Mice
| Tumor Model | Mouse Strain | Dose (mg/kg) | Route | Schedule | Reference |
| Triple Negative Breast Cancer (PDX) | NSG | 50 | i.p. | Daily, 5 days/week for 4 weeks | [2] |
| Clear Cell Renal Cell Carcinoma (PDX) | NSG | Not specified | Not specified | Not specified | [6] |
Table 2: SCH900776 Combination Therapy Dosing in Mice
| Tumor Model | Combination Agent | Dose (mg/kg) | Route | Schedule | Reference |
| A2780 Ovarian Xenograft | Gemcitabine | 4, 8, 16, 32 | i.p. | SCH900776 administered 30 minutes after Gemcitabine | [7] |
| A2780 Ovarian Xenograft | Gemcitabine | 50 | i.p. | Two cycles, with SCH900776 given after Gemcitabine | [7] |
| MiaPaCa2 Pancreatic Xenograft | Gemcitabine | 8, 20, 50 | i.p. | SCH900776 administered after Gemcitabine | [7] |
| Human Tumor Xenografts | Gemcitabine | 40 | Not specified | MK-8776 administered 18 hours after Gemcitabine | [8] |
| Cholangiocarcinoma (PDX) | Gemcitabine | Not specified | Not specified | Combination regimen showed sustained tumor inhibition | [1] |
| Neuroblastoma (Orthotopic Xenograft) | Doxorubicin, Etoposide | Not specified | Not specified | Combination showed sensitization | [3] |
| Human Colon Cancer | Platinum-based drugs | Not specified | Not specified | Pretreatment with SCH900776 for 2 hours in vitro | [4] |
Table 3: Pharmacokinetic Parameters of SCH900776 in Mice
| Dose (mg/kg) | Route | Cmax (µmol/L) | AUC (µmol/L·h) | Reference |
| 10 | i.p. | ~0.6 | ~0.9 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of SCH900776 in mice, based on published studies.
Protocol 1: Evaluation of SCH900776 in Combination with Gemcitabine in a Xenograft Model
This protocol is a synthesis of methodologies described for ovarian and pancreatic cancer xenograft models.[7]
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Subcutaneously implant cultured cancer cells (e.g., A2780 or MiaPaCa2) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a specified volume (e.g., ~50-250 mm³), randomize mice into treatment groups.
2. Drug Preparation:
-
Prepare Gemcitabine in a suitable vehicle (e.g., sterile saline).
-
Prepare SCH900776 in a suitable vehicle. The specific vehicle formulation should be determined based on the manufacturer's instructions or internal validation.
3. Dosing and Administration Schedule:
-
Control Group: Administer vehicle for both drugs.
-
Gemcitabine Monotherapy Group: Administer Gemcitabine (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection.
-
SCH900776 Monotherapy Group: Administer SCH900776 (e.g., 50 mg/kg) via i.p. injection.
-
Combination Therapy Group:
-
Administer Gemcitabine (e.g., 150 mg/kg, i.p.).
-
After a specified time interval (e.g., 30 minutes or 18 hours), administer SCH900776 (e.g., 8, 20, or 50 mg/kg, i.p.).[7][8] The timing of SCH900776 administration is critical and can significantly impact efficacy. Delayed administration (e.g., 18 hours) may be more effective.[8][9][10]
-
4. Treatment Cycles:
-
Administer treatment in cycles. For example, give two cycles of treatment with a 3-day interval between cycles.[7]
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor for any signs of toxicity.
-
The primary endpoint is often tumor growth inhibition or regression.
-
For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose (e.g., 2 hours) for biomarker analysis.[7]
6. Pharmacodynamic Analysis:
-
Excise tumors and fix in 10% formalin.
-
Embed in paraffin and section for immunohistochemistry.
-
Stain for markers of DNA damage (e.g., γ-H2AX) and CHK1 pathway activation (e.g., phospho-S345 CHK1).[7]
Protocol 2: Pharmacokinetic Analysis of SCH900776 in Mice
This protocol is based on the description of a pharmacokinetic study.[7]
1. Animal Model:
-
Use a suitable mouse strain (e.g., those used in efficacy studies).
2. Drug Administration:
-
Administer a single dose of SCH900776 (e.g., 10 mg/kg) via i.p. injection.
3. Sample Collection:
-
Collect blood samples at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At each time point, collect blood from a cohort of mice (e.g., 3 animals per time point).
-
Process blood to obtain plasma and store frozen until analysis.
4. Bioanalysis:
-
Analyze the concentration of SCH900776 in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC/MS).
5. Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration, determined directly from the concentration-time profile.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
Conclusion
The preclinical data for SCH900776 (Dinaciclib) demonstrates its potential as a potent anti-cancer agent, particularly in combination with DNA-damaging chemotherapy. The dosing and administration schedule are critical variables that can significantly influence the therapeutic outcome in mouse models. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Researchers should carefully consider the tumor model, the combination agent, and the timing of administration to optimize the therapeutic window and achieve maximal anti-tumor activity.
References
- 1. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Measuring γ-H2AX as a Biomarker for SCH900776 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH900776 (also known as MK-8776) is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] Inhibition of Chk1 disrupts cell cycle checkpoints, leading to the accumulation of DNA damage, particularly in cancer cells treated with DNA-damaging agents.[1][3][4] A key biomarker for this induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, termed γ-H2AX.[5][6][7] The formation of nuclear foci containing γ-H2AX serves as a sensitive and specific indicator of DNA double-strand breaks (DSBs).[5][7] This document provides detailed application notes and protocols for the measurement of γ-H2AX as a pharmacodynamic biomarker to assess the biological activity of SCH900776.
Signaling Pathway and Mechanism of Action
DNA damage, such as single-strand breaks (SSBs) or stalled replication forks, activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][8][9] ATR then phosphorylates and activates Chk1.[1][9] Activated Chk1 orchestrates cell cycle arrest, allowing time for DNA repair.[1][2]
SCH900776 inhibits Chk1, thereby abrogating the cell cycle checkpoint.[10][11] In the presence of ongoing DNA replication or exogenous DNA damage, this inhibition leads to replication stress and the collapse of replication forks, resulting in the formation of DSBs.[6][12] These DSBs trigger the phosphorylation of H2AX to form γ-H2AX, which then accumulates at the sites of damage, forming distinct nuclear foci.[6] Thus, an increase in γ-H2AX levels serves as a direct biomarker of SCH900776's intended biological effect.
Data Presentation
The following tables summarize quantitative data on the effect of SCH900776 on γ-H2AX levels, as determined by flow cytometry in cellular assays.
Table 1: In Vitro EC50 of SCH900776 for γ-H2AX Induction
| Cell Line | Condition | EC50 (nmol/L) | Assay Method | Reference |
| A2780 | In presence of Hydroxyurea | ~60 | Flow Cytometry | [11] |
Table 2: In Vivo Dose-Dependent Induction of γ-H2AX by SCH900776 in Combination with Gemcitabine
| Animal Model | SCH900776 Dose (mg/kg) | Partner Chemotherapy | Biomarker Induction | Reference |
| A2780 xenograft | 4 | Gemcitabine (150 mg/kg) | Sufficient to induce γ-H2AX | [11] |
| A2780 xenograft | 8, 16, 32 | Gemcitabine (150 mg/kg) | Enhanced tumor pharmacodynamic response | [11] |
| MiaPaCa2 xenograft | 8, 20, 50 | Gemcitabine | Augmented γ-H2AX response | [11] |
Experimental Protocols
Detailed methodologies for key experiments to measure γ-H2AX are provided below.
Protocol 1: Immunofluorescence Staining of γ-H2AX Foci
This method allows for the direct visualization and quantification of γ-H2AX foci within individual cells.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of γ-H2AX levels in circulating tumor cells from patients receiving chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with SCH900776
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH900776, also known as MK-8776, is a potent and selective inhibitor of checkpoint kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[2][3] In response to DNA damage, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related), leading to the phosphorylation of downstream targets that halt cell cycle progression to allow for DNA repair.[2][3] By inhibiting Chk1, SCH900776 can abrogate this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, a process that can lead to mitotic catastrophe and apoptosis.[4][5] This mechanism makes SCH900776 a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutics and radiation.[6][7]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[8] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[8] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for analyzing the effects of SCH900776 on cell cycle arrest using flow cytometry with propidium iodide staining.
Data Presentation
The following table summarizes the quantitative data on the effects of SCH900776 on the cell cycle distribution of HCT116 human colon cancer cells, both as a single agent and in combination with the platinum-based chemotherapeutic drug cisplatin. The data demonstrates that while SCH900776 alone has a minimal effect on the cell cycle, it significantly abrogates the G2/M arrest induced by cisplatin.[6]
| Treatment Condition (48 hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 55 | 25 | 20 |
| SCH900776 (3 µM) | 53 | 26 | 21 |
| Cisplatin (20 µM) | 20 | 20 | 60 |
| SCH900776 (3 µM) + Cisplatin (20 µM) | 35 | 30 | 35 |
Note: The data presented in this table is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[6]
Signaling Pathway
The diagram below illustrates the ATR-Chk1 signaling pathway and the mechanism of action of SCH900776. DNA damage, such as that induced by chemotherapy or radiation, leads to the activation of ATR, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream effectors, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. SCH900776 selectively inhibits Chk1, preventing this downstream signaling cascade and abrogating the cell cycle checkpoint.
Caption: The ATR-Chk1 signaling pathway and the inhibitory action of SCH900776.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by SCH900776 using flow cytometry with propidium iodide staining.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
SCH900776 (dissolved in an appropriate solvent, e.g., DMSO)
-
DNA-damaging agent (optional, e.g., cisplatin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of SCH900776, a DNA-damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. For suspension cells, collect by centrifugation.
-
Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells twice with 5 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to degrade RNA and prevent its staining.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate measurements.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing cell cycle arrest with SCH900776 using flow cytometry.
Caption: A step-by-step workflow for flow cytometry-based cell cycle analysis.
Conclusion
The combination of SCH900776 treatment and flow cytometric cell cycle analysis provides a robust method for investigating the role of Chk1 in the DNA damage response and for evaluating the potential of Chk1 inhibitors as cancer therapeutics. The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists in this field. Careful execution of these methods will yield reliable and reproducible data on the effects of SCH900776 on cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Clonogenic Survival Assay for Evaluating the Efficacy of SCH900776 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH900776, also known as MK-8776, is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair.[2][3] By inhibiting Chk1, SCH900776 can abrogate this cell cycle arrest, leading to mitotic catastrophe and enhanced cell death in cancer cells, particularly when used in combination with DNA-damaging chemotherapeutic agents.[2][4][5] The clonogenic survival assay is a gold-standard in vitro method to assess the long-term reproductive viability of cells following treatment with cytotoxic agents like SCH900776.[6] This assay determines the ability of a single cell to proliferate and form a colony, providing a robust measure of therapeutic efficacy.[7] These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the effects of SCH900776, both as a monotherapy and in combination with other drugs.
Signaling Pathway
The ATR-Chk1 pathway is a primary signaling cascade activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[1][4] Upon activation by ATR, Chk1 phosphorylates downstream targets to induce cell cycle arrest, promote DNA repair, and, in cases of severe damage, trigger apoptosis.[2][3] SCH900776 selectively inhibits the kinase activity of Chk1, preventing these downstream signaling events. This inhibition can be particularly effective in combination with DNA-damaging agents, which force cancer cells to rely on the Chk1-mediated checkpoint for survival.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Chk1 inhibitor SCH 900776 enhances the antitumor activity of MLN4924 on pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the Chk1 Pathway in Response to MK-8776 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of MK-8776, a selective Chk1 inhibitor, on the Chk1 signaling pathway. This protocol is intended for researchers in cell biology, cancer biology, and drug development.
Introduction
The ATR-Chk1 signaling cascade is a critical component of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] Upon DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates Chk1 (Checkpoint kinase 1) at several sites, including Serine 317 and Serine 345.[2][3] This phosphorylation cascade leads to the activation of Chk1, which in turn phosphorylates downstream targets such as Cdc25 phosphatases, leading to cell cycle arrest to allow time for DNA repair.[4][5]
MK-8776 is a potent and highly selective inhibitor of Chk1 kinase.[4] By inhibiting Chk1, MK-8776 abrogates the cell cycle checkpoint, leading to premature mitotic entry and increased sensitivity of cancer cells to DNA-damaging agents.[1][4] Western blotting is a fundamental technique to elucidate the molecular mechanism of MK-8776 by monitoring the phosphorylation status and expression levels of key proteins within the Chk1 pathway.
Key Pathway Proteins for Analysis
-
Total Chk1: To assess the overall expression level of the Chk1 protein.
-
Phospho-Chk1 (Ser345): A key marker of ATR-mediated Chk1 activation.[1][5] Increased phosphorylation at this site can be observed in response to DNA damage.[6]
-
Phospho-Chk1 (Ser296): An autophosphorylation site, the modulation of which can indicate Chk1 inhibition by MK-8776.[6]
-
Cdc25A: A downstream target of Chk1. Chk1 inhibition by MK-8776 can lead to the stabilization and accumulation of Cdc25A protein.[6][7]
-
γH2AX (Phospho-Histone H2A.X Ser139): A marker of DNA double-strand breaks.[8][9] Its levels can indicate the extent of DNA damage.
Experimental Protocols
This section details the step-by-step methodology for cell culture, treatment with MK-8776, protein extraction, and Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., AsPC-1, SW620, MDA-MB-231) in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest.[9]
-
MK-8776 Treatment: Prepare a stock solution of MK-8776 in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations. Typical concentrations for in vitro studies can range from nanomolar to low micromolar (e.g., 100 nM to 2 µM).[4][7] Treatment times can vary from 3 to 24 hours depending on the experimental design.[7]
-
Positive Controls: For analyzing Chk1 phosphorylation, consider treating cells with a DNA damaging agent such as hydroxyurea (HU), UV radiation, or cisplatin as a positive control.[2][5][10]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Data Presentation
The following tables summarize the recommended antibody dilutions and experimental conditions for the Western blot analysis of key Chk1 pathway proteins.
| Target Protein | Primary Antibody | Recommended Dilution | Blocking Buffer | Loading Control |
| Total Chk1 | Rabbit anti-Chk1 (Total) | 1:1000 | 5% BSA/TBST | β-actin or GAPDH |
| Phospho-Chk1 (Ser345) | Rabbit anti-pChk1 (Ser345) | 1:1000 | 5% BSA/TBST | Total Chk1 |
| Phospho-Chk1 (Ser296) | Rabbit anti-pChk1 (Ser296) | Varies by manufacturer | 5% BSA/TBST | Total Chk1 |
| Cdc25A | Rabbit or Mouse anti-Cdc25A | Varies by manufacturer | 5% Milk/TBST | β-actin or GAPDH |
| γH2AX | Mouse anti-γH2AX | Varies by manufacturer | 5% Milk/TBST | Histone H3 |
| Experimental Parameter | Recommended Condition |
| Cell Treatment with MK-8776 | 100 nM - 2 µM for 3-24 hours[4][7] |
| Protein Loading per Lane | 20-30 µg[1] |
| Primary Antibody Incubation | Overnight at 4°C[5] |
| Secondary Antibody Incubation | 1 hour at room temperature[1] |
Mandatory Visualizations
The following diagrams illustrate the Chk1 signaling pathway, the mechanism of action of MK-8776, and the experimental workflow.
Caption: The ATR-Chk1 signaling pathway is activated by DNA damage, leading to cell cycle arrest.
Caption: MK-8776 inhibits Chk1, leading to the abrogation of cell cycle arrest.
Caption: The experimental workflow for Western blot analysis of Chk1 pathway proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols: The Use of SCH900776 (MK-8776) in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of SCH900776, a selective Chk1 inhibitor, in the context of pancreatic cancer research. The information presented is intended to guide the design and execution of experiments utilizing this compound in pancreatic cancer cell lines, particularly in combination with other therapeutic agents.
Introduction
Pancreatic cancer remains a significant therapeutic challenge, with high rates of resistance to conventional therapies. A promising strategy in oncology is the targeting of the DNA Damage Response (DDR) network. Checkpoint kinase 1 (Chk1) is a critical transducer kinase in the DDR pathway, responsible for orchestrating cell cycle arrest to allow for DNA repair. In many cancer cells, which often have a defective G1 checkpoint, the G2/M checkpoint, which is regulated by Chk1, becomes crucial for survival, especially when under genotoxic stress from chemotherapy or radiation.
SCH900776 (also known as MK-8776) is a potent and selective inhibitor of Chk1. By inhibiting Chk1, SCH900776 abrogates the G2/M checkpoint, preventing cancer cells from repairing DNA damage and forcing them into premature and lethal mitosis. While SCH900776 exhibits minimal single-agent cytotoxicity in pancreatic cancer cell lines, its primary therapeutic potential lies in its ability to synergistically enhance the efficacy of DNA-damaging agents.[1][2][3]
Mechanism of Action: Synergistic Enhancement of DNA Damage
SCH900776's mechanism of action in pancreatic cancer is centered on the potentiation of DNA-damaging therapies. When used in combination with agents that induce DNA lesions, SCH900776 prevents the Chk1-mediated cell cycle arrest that would typically allow for DNA repair. This leads to an accumulation of catastrophic DNA damage, ultimately triggering apoptosis.
For instance, in combination with the NAE inhibitor MLN4924, which causes DNA damage and G2/M arrest, SCH900776 abrogates this arrest and promotes DNA re-replication, leading to enhanced cytotoxicity.[1][2][4] Similarly, when combined with the nucleoside analog gemcitabine, a standard-of-care chemotherapy for pancreatic cancer, SCH900776 sensitizes pancreatic cancer cells to its effects, particularly in cells that are competent for homologous recombination repair (HRR).[5] The inhibitor has been shown to suppress the formation of Rad51 foci, a key step in the HRR pathway.[5]
Caption: Signaling pathway of SCH900776 in combination with a DNA damaging agent.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from studies investigating the effects of SCH900776 in various pancreatic cancer cell lines.
Table 1: Synergistic Cytotoxicity of SCH900776 with MLN4924
| Cell Line | Treatment | Concentration | Effect | Reference |
| Hup-T3 | SCH900776 alone | Up to 10 µM | Minimal effect on proliferation | [4] |
| Hup-T3 | MLN4924 alone | Various | Inhibition of proliferation and clonogenicity | [1] |
| Hup-T3 | SCH900776 + MLN4924 | Low concentrations | Enhanced cytotoxicity of MLN4924 | [1][4] |
| PANC-1 | SCH900776 + MLN4924 | Not specified | Enhanced tumor killing | [1] |
Table 2: Sensitization to Gemcitabine by SCH900776
| Cell Line | p53 Status | Treatment | Concentration | Effect | Reference |
| MiaPaCa-2 | Mutant | Gemcitabine + SCH900776 | IC50 of Gemcitabine + increasing SCH900776 | Sensitization to gemcitabine | [5] |
| BxPC-3 | Mutant | Gemcitabine + SCH900776 | IC50 of Gemcitabine + increasing SCH900776 | Sensitization to gemcitabine | [5] |
| AsPC-1 | Mutant | Gemcitabine + SCH900776 | IC50 of Gemcitabine + increasing SCH900776 | Sensitization to gemcitabine | [5] |
| Capan-1 | Mutant | Gemcitabine + SCH900776 | IC50 of Gemcitabine + increasing SCH900776 | Minimal sensitization | [5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Effect | Reference |
| Pancreatic Cancer | SCH900776 + MLN4924 | Increased efficacy of MLN4924 | [1][2] |
| MiaPaCa-2 | Gemcitabine + SCH900776 | Augmented γ-H2AX response; improved TTP10x | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving SCH900776 in pancreatic cancer cell lines, adapted from published studies.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines and Culture Conditions:
-
Human pancreatic cancer cell lines such as Hup-T3, PANC-1, MiaPaCa-2, BxPC-3, AsPC-1, and Capan-1 can be used.
-
Culture Hup-T3 cells in EMEM (EBSS) supplemented with 2mM L-glutamine, 1% non-essential amino acids, 1% sodium pyruvate, and 10% Fetal Bovine Serum (FBS).[1]
-
Culture PANC-1, MiaPaCa-2, BxPC-3, AsPC-1, and Capan-1 cells in DMEM supplemented with 10% FBS.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of SCH900776, MLN4924, and/or gemcitabine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Store stock solutions at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.1%).
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
-
Cell Seeding:
-
Harvest cells using trypsin and resuspend in fresh medium.
-
Perform a cell count and seed a low number of cells (e.g., 300-500 cells) per well in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of SCH900776, the combination agent, or vehicle control.
-
For combination treatments, the timing of drug addition is critical. For example, when combining with gemcitabine, cells may be pre-treated with gemcitabine for a set period before the addition of SCH900776.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE)) x 100%.
-
Caption: Workflow for a clonogenic survival assay.
Protocol 3: MTS Proliferation Assay
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the drugs of interest.
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration to generate dose-response curves and calculate IC50 values.
-
Protocol 4: Western Blotting for DNA Damage Markers
This technique is used to detect changes in the expression and phosphorylation of key proteins in the DDR pathway.
-
Protein Extraction:
-
Treat cells with the desired drug combinations for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Chk1 (S345)
-
Total Chk1
-
γ-H2AX (a marker of DNA double-strand breaks)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
SCH900776 is a valuable research tool for investigating the role of Chk1 in pancreatic cancer and for exploring novel combination therapies. Its ability to sensitize pancreatic cancer cells to DNA-damaging agents highlights the potential of targeting the DDR pathway in this challenging disease. The protocols and data presented here provide a foundation for further preclinical studies aimed at optimizing the use of Chk1 inhibitors in the treatment of pancreatic cancer.
References
- 1. Chk1 inhibitor SCH 900776 enhances the antitumor activity of MLN4924 on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1 inhibitor SCH 900776 enhances the antitumor activity of MLN4924 on pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
Application of SCH900776 (MK-8776) in Sensitizing Tumors to Radiation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SCH900776, also known as MK-8776, is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage induced by ionizing radiation, Chk1 is activated and orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[3] By inhibiting Chk1, SCH900776 abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.[4] This mechanism makes SCH900776 a promising agent for sensitizing tumors to radiotherapy, particularly those with defects in the p53 tumor suppressor pathway, which rely heavily on the G2/M checkpoint for survival after DNA damage.[1][3]
These application notes provide an overview of the preclinical data and protocols for utilizing SCH900776 as a radiosensitizer in cancer research.
Mechanism of Action
Ionizing radiation induces DNA double-strand breaks (DSBs), which activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates Chk1. Activated Chk1 phosphorylates and inactivates the Cdc25 phosphatase, which is required to activate the Cyclin B/Cdk1 complex that drives mitotic entry. Inhibition of Chk1 by SCH900776 prevents the inactivation of Cdc25, leading to the activation of Cyclin B/Cdk1 and premature entry into mitosis, despite the presence of radiation-induced DNA damage. This forced mitotic entry with unrepaired DNA leads to genomic instability and cell death.[3][4]
Caption: Signaling pathway of SCH900776-mediated radiosensitization.
Quantitative Data Summary
The following tables summarize the in vitro radiosensitizing effects of SCH900776 in various human cancer cell lines.
Table 1: Radiosensitization of p53-Defective vs. p53-Wild-Type NSCLC and HNSCC Cell Lines
| Cell Line | p53 Status | Treatment | Surviving Fraction at 2 Gy (SF2) | Sensitization Enhancement Ratio (SER) |
| H1299 (NSCLC) | Defective | Control | 0.86 ± 0.02 | - |
| 200 nM MK-8776 | 0.61 ± 0.02 | 1.41 | ||
| Calu-6 (NSCLC) | Defective | Control | - | - |
| 200 nM MK-8776 | - | Significant Radiosensitization | ||
| FaDu (HNSCC) | Defective | Control | 0.52 ± 0.07 | - |
| 200 nM MK-8776 | 0.37 ± 0.04 | 1.41 | ||
| A549 (NSCLC) | Wild-Type | Control | - | - |
| 200 nM MK-8776 | - | No Radiosensitization | ||
| H460 (NSCLC) | Wild-Type | Control | - | - |
| 200 nM MK-8776 | - | No Radiosensitization | ||
| Data adapted from preclinical studies.[1] |
Table 2: Radiosensitization of Glioblastoma Stem-like Cells (GSCs)
| Cell Line | Treatment | Surviving Fraction at 4 Gy (SF4) | Sensitization Enhancement Ratio at 37% Survival (SER₀.₃₇) |
| E2 (GSC) | Control | - | - |
| SCH900776 | Significant Reduction | 1.9 | |
| G7 (GSC) | Control | - | - |
| SCH900776 | Significant Reduction | 1.9 | |
| Data adapted from preclinical studies.[5] |
Table 3: Radiosensitization of Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment | Effect |
| MDA-MB-231 | 100-400 nM MK-8776 + IR | Increased γH2A.X foci, inhibited proliferation, increased radiosensitivity |
| BT-549 | 100-400 nM MK-8776 + IR | Increased γH2A.X foci, inhibited proliferation, increased radiosensitivity |
| CAL-51 | 100-400 nM MK-8776 + IR | Increased γH2A.X foci, inhibited proliferation, increased radiosensitivity |
| Data adapted from preclinical studies.[3] |
Experimental Protocols
In Vitro Radiosensitization by Clonogenic Survival Assay
This protocol describes how to assess the ability of SCH900776 to sensitize cancer cells to ionizing radiation using a clonogenic survival assay.
Caption: Experimental workflow for the clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SCH900776 (MK-8776)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
60 mm or 100 mm cell culture dishes
-
Radiation source (e.g., X-ray irradiator)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Count the cells and seed a known number into culture dishes. The number of cells to seed will depend on the cell line and the radiation dose, and should be optimized to yield 50-150 colonies per dish.
-
Allow cells to attach for at least 6 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of SCH900776 in DMSO.
-
Dilute SCH900776 in complete medium to the desired final concentration (e.g., 200 nM).[1] A vehicle control (DMSO) should be run in parallel.
-
Replace the medium in the culture dishes with the drug-containing or vehicle control medium.
-
Incubate for 1 hour at 37°C.
-
-
Irradiation:
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Incubation:
-
Return the cells to the incubator and incubate for an additional 18-24 hours in the presence of SCH900776 or vehicle.[1]
-
-
Drug Washout and Colony Formation:
-
After the post-irradiation incubation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the dishes for 10-14 days, or until colonies are visible to the naked eye.
-
-
Staining and Counting:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Remove the methanol and stain with 0.5% crystal violet for 15-30 minutes.
-
Gently wash the dishes with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100% for the non-irradiated control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.
-
Sensitization Enhancement Ratio (SER): (Radiation dose to produce a given SF in the control group) / (Radiation dose to produce the same SF in the drug-treated group).
-
In Vivo Radiosensitization in a Xenograft Model
This protocol provides a general framework for evaluating the radiosensitizing effects of SCH900776 in a tumor xenograft model. Specific parameters such as mouse strain, tumor cell line, drug dosage, and radiation schedule should be optimized for each experimental system.
Caption: Experimental workflow for an in vivo radiosensitization study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
SCH900776 (MK-8776)
-
Vehicle for drug administration
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean size of 100-150 mm³, randomize the mice into treatment groups.
-
-
Treatment:
-
Administer SCH900776 (e.g., 15 or 40 mg/kg) via an appropriate route (e.g., intraperitoneal injection) 1 hour prior to irradiation.[3]
-
Administer a single dose or a fractionated course of local irradiation to the tumors.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue the experiment until the tumors in the control group reach a predetermined endpoint size (e.g., 1000-1500 mm³), or for a defined period.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each treatment group.
-
Calculate the tumor growth delay, which is the time it takes for tumors in each group to reach a specific size (e.g., 4 times the initial volume).
-
Assess toxicity by monitoring body weight changes and any signs of distress.
-
Western Blot Analysis of Chk1 Pathway Modulation
This protocol can be used to confirm the mechanism of action of SCH900776 by assessing the phosphorylation status of Chk1 and its downstream targets.
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with SCH900776 and/or radiation as described in the clonogenic assay protocol.
-
Lyse the cells at various time points after treatment.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-Chk1 (Ser345) - a marker of ATR activation
-
Total Chk1
-
Phospho-Histone H2A.X (Ser139) (γH2AX) - a marker of DNA double-strand breaks
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
An increase in γH2AX and a decrease in radiation-induced Chk1 phosphorylation upon SCH900776 treatment would be consistent with the proposed mechanism of action.
Troubleshooting
-
High cytotoxicity with SCH900776 alone: Reduce the concentration of SCH900776. A dose-response curve should be performed to determine the optimal non-toxic concentration for radiosensitization studies.
-
No radiosensitization observed:
-
Confirm the p53 status of the cell line, as p53-wild-type cells may be less sensitive.[1]
-
Ensure that SCH900776 is active and used at a concentration that effectively inhibits Chk1. This can be verified by Western blot analysis.
-
Optimize the timing of drug administration relative to irradiation.
-
-
High toxicity in vivo: Reduce the dose of SCH900776 and/or the radiation dose. Monitor the animals closely for signs of toxicity.
References
- 1. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy [pubmed.ncbi.nlm.nih.gov]
- 4. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating SCH900776 (S-isomer) Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent and selective Chk1 inhibitor, SCH900776 (S-isomer), achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of SCH900776 (S-isomer) in common laboratory solvents?
A1: SCH900776 (S-isomer) is known to have high solubility in dimethyl sulfoxide (DMSO).[1][2][3] However, its aqueous solubility is limited, which often necessitates the use of co-solvents or specialized formulation strategies for biological assays and in vivo studies. For specific quantitative data, please refer to the solubility table below.
Q2: My SCH900776 (S-isomer) is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A2: Direct dissolution in aqueous buffers is challenging due to the hydrophobic nature of the compound. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[1][2] Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Q3: I'm observing precipitation of the compound after diluting my DMSO stock into aqueous media. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of SCH900776 in your assay.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Incorporate excipients: The use of solubilizing agents like cyclodextrins (e.g., SBE-β-CD) can enhance aqueous solubility by forming inclusion complexes.[2][4]
-
Gentle warming and sonication: Applying gentle heat or sonicating the solution can aid in dissolution, but caution should be exercised to avoid compound degradation.[1]
Q4: Are there any recommended formulation strategies for in vivo administration?
A4: Yes, several formulations have been successfully used for in vivo studies. These typically involve a multi-component solvent system to maintain the compound in solution. Examples include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
10% DMSO and 90% (20% SBE-β-CD in saline).[2]
-
10% DMSO and 90% corn oil.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the primary solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the solvent volume. Ensure the use of high-purity, anhydrous DMSO. Gentle warming or sonication may also be beneficial.[1] |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | Decrease the final concentration of the compound. Increase the percentage of organic co-solvent if experimentally permissible. Prepare the final solution by adding the stock solution to the aqueous buffer dropwise while vortexing. |
| The solution is cloudy or contains visible particles after preparation. | Incomplete dissolution or presence of insoluble impurities. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. |
| Inconsistent experimental results are observed. | Potential compound precipitation over time or degradation. | Prepare fresh dilutions for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[2][5] |
Quantitative Solubility Data
The following table summarizes the known solubility of SCH900776 (S-isomer) in various solvents.
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | ≥ 100 mg/mL | 265.78 mM | Sonication is recommended for complete dissolution.[1] | [1][2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | 6.64 mM | A clear solution is expected. This is a common in vivo formulation. | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 6.64 mM | A clear solution is expected. | [2] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | 6.64 mM | A clear solution is expected. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: SCH900776 (S-isomer) powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out the required amount of SCH900776 (S-isomer) powder. The molecular weight is 376.25 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][5]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM SCH900776 (S-isomer) stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a vial of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentrations.
-
It is recommended to add the DMSO stock to the medium and mix immediately to minimize the risk of precipitation.
-
Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Visualizing Key Concepts
Caption: The inhibitory effect of SCH900776 on the Chk1 signaling pathway in response to DNA damage.
Caption: A logical workflow for troubleshooting common solubility issues with SCH900776.
References
Technical Support Center: Optimizing MK-8776 Dosage to Minimize Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of MK-8776, a potent and selective Chk1 inhibitor. The following information is intended to help troubleshoot experiments and minimize off-target effects to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-8776?
A1: MK-8776 is a potent ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Chk1 is a critical component of the DNA damage response (DDR) pathway. By inhibiting Chk1, MK-8776 prevents cell cycle arrest, forcing cells with DNA damage to proceed through the cell cycle, which can lead to mitotic catastrophe and apoptosis in cancer cells.
Q2: What are the known primary on- and off-targets of MK-8776?
A2: The primary on-target of MK-8776 is Chk1. The most well-characterized off-target is Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. While MK-8776 is highly selective for Chk1, at higher concentrations it can inhibit CDK2, which may lead to confounding experimental results. Inhibition of CDK2 by high concentrations of MK-8776 has been observed to cause a decrease in the DNA damage marker γH2AX[1].
Q3: How can I determine the optimal concentration of MK-8776 for my experiments?
A3: The optimal concentration of MK-8776 depends on the cell type and experimental goals. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for Chk1 inhibition in your specific cellular model. A starting point for concentration ranges in cell-based assays is typically in the low nanomolar to low micromolar range. To minimize off-target effects, it is advisable to use the lowest concentration that achieves the desired on-target effect.
Q4: What are the observable signs of off-target effects of MK-8776 in my cell-based assays?
A4: A key indicator of off-target CDK2 inhibition by MK-8776 is a biphasic dose-response curve for DNA damage markers like γH2AX. At optimal concentrations, MK-8776 (often in combination with a DNA damaging agent) will increase γH2AX levels. However, at higher, off-target concentrations, you may observe a paradoxical decrease in γH2AX, suggesting CDK2 inhibition is interfering with the DNA damage response signaling[1][3].
Troubleshooting Guides
Issue 1: High background or inconsistent results in γH2AX staining.
-
Possible Cause: Issues with antibody staining, cell fixation/permeabilization, or flow cytometer setup.
-
Troubleshooting Steps:
-
Optimize Antibody Titration: Perform a titration experiment to determine the optimal concentration of the anti-γH2AX antibody.
-
Check Fixation and Permeabilization: Ensure that the fixation and permeabilization steps are performed correctly and consistently. Use fresh, high-quality reagents.
-
Flow Cytometer Compensation: Properly set up single-color controls to ensure accurate fluorescence compensation.
-
Include Proper Controls: Always include unstained, single-stained, and biological positive and negative controls in every experiment.
-
Issue 2: Unexpected decrease in γH2AX signal at high concentrations of MK-8776.
-
Possible Cause: Off-target inhibition of CDK2.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response: Conduct a dose-response experiment with a wider range of MK-8776 concentrations to clearly define the biphasic response.
-
Lower the Concentration: Use a concentration of MK-8776 that is within the optimal range for Chk1 inhibition but below the threshold for significant CDK2 inhibition.
-
Use a More Selective Inhibitor: If CDK2 inhibition is a persistent issue, consider using a different Chk1 inhibitor with a better selectivity profile if appropriate for your experimental question.
-
Confirm with CDK2 Activity Assay: Directly measure CDK2 activity in your cells treated with high concentrations of MK-8776 to confirm the off-target effect.
-
Issue 3: Difficulty confirming target engagement of MK-8776 in cells.
-
Possible Cause: The inhibitor is not reaching its target in the cellular context, or the downstream readout is not sensitive enough.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of a ligand to its target protein in intact cells by assessing changes in the protein's thermal stability.
-
Assess Downstream Target Phosphorylation: Use Western blotting to analyze the phosphorylation status of known Chk1 substrates (e.g., Cdc25A) to confirm functional inhibition of Chk1.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity vs. Chk1 | Reference |
| MK-8776 | Chk1 | 3 | - | [4] |
| Chk2 | 1500 | 500-fold | [4] | |
| CDK2 | 160 | ~53-fold | [4] |
Experimental Protocols
Protocol 1: γH2AX Staining for Flow Cytometry
Objective: To quantify DNA double-strand breaks as a measure of DNA damage and to assess the on- and off-target effects of MK-8776.
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of MK-8776, a vehicle control, and a positive control for DNA damage (e.g., etoposide).
-
Cell Harvesting: After the desired incubation time, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of ice-cold PBS and add 400 µL of ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 30 minutes on ice.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize by resuspending in PBS containing 0.25% Triton X-100 for 15 minutes on ice.
-
Blocking: Wash the cells with PBS containing 1% BSA and block for 30 minutes at room temperature.
-
Primary Antibody Staining: Resuspend the cells in a solution containing an anti-phospho-Histone H2A.X (Ser139) antibody (at a pre-optimized dilution) and incubate for 1 hour at room temperature in the dark.
-
Secondary Antibody Staining: Wash the cells and resuspend in a solution containing a fluorescently-labeled secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
DNA Staining: Wash the cells and resuspend in PBS containing a DNA stain (e.g., DAPI or Propidium Iodide) to analyze cell cycle distribution.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring proper gating and compensation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of MK-8776 to Chk1 in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with MK-8776 at the desired concentration or with a vehicle control for a specific duration.
-
Heating: After treatment, heat the cell suspensions in PCR tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Perform Western blotting using a primary antibody specific for Chk1 to detect the amount of soluble protein at each temperature. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve of Chk1 to a higher temperature in the presence of MK-8776, signifying stabilization upon binding.
Visualizations
Caption: MK-8776 on-target (Chk1) and off-target (CDK2) effects.
Caption: Experimental workflow for optimizing MK-8776 dosage.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Acquired Resistance to SCH900776 (MK-8776)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the CHK1 inhibitor, SCH900776 (also known as MK-8776).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to SCH900776?
Acquired resistance to SCH900776 is multifactorial and can arise from several key cellular adaptations:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of CHK1 inhibition. A prominent mechanism is the upregulation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.[1][2] Dysfunction in the NF-κB pathway has also been linked to the development of resistance to CHK1 inhibitors.[1][2]
-
Alterations in Cell Cycle Control: Resistance can be associated with the failure of cancer cells to undergo apoptosis or cell cycle arrest upon treatment with SCH900776. Sensitive cells typically exhibit an inhibition of protein synthesis, elevated DNA damage, and impaired DNA repair, leading to cell death.[3] This process involves the activation of Cyclin A/CDK2 and MUS81, which induces DNA damage and subsequently activates AMPK.[3] In contrast, resistant cells often fail to activate AMPK in the presence of DNA damage and, therefore, survive.[3] Furthermore, resistant cells may possess redundant pathways for regulating the CDC25A phosphatase, making them less dependent on CHK1 for cell cycle progression.[4]
-
Lack of Apoptotic Response: In some cases, resistant cells undergo growth inhibition or cytostasis rather than cell death upon exposure to the inhibitor.[3] This suggests that the apoptotic signaling pathways are not effectively triggered in these cells.
Q2: My cells are showing reduced sensitivity to SCH900776. How can I confirm and characterize this resistance?
To confirm and characterize acquired resistance to SCH900776, a series of experiments should be performed:
-
Determine the IC50 Value: Conduct a dose-response assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of SCH900776 in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance.
-
Western Blot Analysis: Assess the expression and phosphorylation status of key proteins in the relevant signaling pathways. This includes:
-
p-CHK1 (S345) and Total CHK1: To confirm target engagement.
-
p-AKT (S473) and Total AKT: To investigate the activation of the PI3K/AKT survival pathway.
-
p-AMPK and Total AMPK: To determine if the DNA damage-induced energy stress response is activated.
-
γH2AX: As a marker of DNA double-strand breaks.
-
Cleaved Caspase-3: As a marker of apoptosis.
-
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of your cells with and without SCH900776 treatment. Resistant cells may fail to arrest in the S or G2/M phase or may not exhibit an increase in the sub-G1 population (indicative of apoptosis) compared to sensitive cells.
Q3: Does the development of resistance to SCH900776 as a single agent affect its efficacy in combination with DNA-damaging agents?
Interestingly, acquired resistance to the single-agent activity of CHK1 inhibitors like SCH900776 does not necessarily confer resistance to combination therapies.[5] Studies have shown that resistant cells can still be sensitized to DNA-damaging agents such as gemcitabine when combined with a CHK1 inhibitor.[5] This suggests that the mechanism of single-agent resistance is not due to factors like drug efflux or metabolism but rather to the cell's ability to tolerate CHK1 inhibition under normal conditions.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for SCH900776 in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy and in the logarithmic growth phase. Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Cell Seeding Density | Optimize the cell seeding density to prevent confluence or nutrient depletion during the assay, which can affect drug sensitivity. |
| Compound Solubility and Stability | Prepare fresh stock solutions of SCH900776 in an appropriate solvent (e.g., DMSO). Visually inspect for any precipitation. Avoid repeated freeze-thaw cycles. |
| Assay Duration | The duration of drug exposure can significantly impact the IC50 value. Test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal window for your cell line. |
Problem 2: No significant increase in γH2AX levels after SCH900776 treatment in resistant cells.
| Possible Cause | Recommended Solution |
| Ineffective CHK1 Inhibition | Confirm target engagement by performing a Western blot for p-CHK1 (S296), an autophosphorylation site that should decrease with effective CHK1 inhibition. |
| Activation of Alternative DNA Repair Pathways | Resistant cells may have upregulated alternative DNA damage response and repair pathways. Investigate other markers of DNA repair, such as RAD51 foci formation. |
| Cell Cycle Status | The induction of DNA damage by CHK1 inhibition is often S-phase specific. Ensure a significant portion of your cell population is in the S-phase during treatment. You can synchronize cells to enrich for the S-phase population. |
Problem 3: Lack of apoptosis induction in resistant cells.
| Possible Cause | Recommended Solution |
| Upregulation of Anti-Apoptotic Proteins | Perform a Western blot to assess the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. |
| Defects in the Apoptotic Machinery | Confirm the functionality of the apoptotic pathway by treating cells with a known potent inducer of apoptosis (e.g., staurosporine). |
| Activation of Survival Pathways | As mentioned, investigate the activation of the PI3K/AKT pathway by checking the phosphorylation status of AKT. |
Data Presentation
Table 1: Representative IC50 Values for SCH900776 (MK-8776) in Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity to Single Agent | IC50 (Single Agent) | Reference |
| AsPC-1 | Pancreatic | Sensitive | < 2 µM | [6] |
| MDA-MB-231 | Breast (TNBC) | Sensitive | 9.4 µM | [7] |
| BT-549 | Breast (TNBC) | Sensitive | 17.6 µM | [7] |
| CAL-51 | Breast (TNBC) | Sensitive | 2.1 µM | [7] |
| Various | Panel of Cell Lines | Resistant | > 10 µM | [6] |
Note: IC50 values can vary depending on the assay conditions and cell line. This table provides a general reference.
Table 2: Effect of SCH900776 in Combination with DNA Damaging Agents
| Cell Line | Combination Agent | Fold Sensitization | Reference |
| MDA-MB-231 | Hydroxyurea | ~30-fold decrease in hydroxyurea IC50 | |
| MCF10A | Hydroxyurea | ~30-fold decrease in hydroxyurea IC50 | |
| MDA-MB-231 | Gemcitabine | 3-10 fold sensitization | |
| MCF10A | Cytarabine | 15-35 fold sensitization |
Experimental Protocols
Protocol for Generating SCH900776-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of SCH900776.
-
Determine the initial IC20: Perform a dose-response curve to determine the concentration of SCH900776 that inhibits cell growth by approximately 20% (IC20) over a 48-72 hour period.
-
Initial Exposure: Culture the parental cell line in media containing the IC20 concentration of SCH900776.
-
Monitor and Passage: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of SCH900776 (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize Resistant Population: Once a cell population is established that can proliferate in a significantly higher concentration of SCH900776 compared to the parental line, perform the characterization experiments described in the FAQs.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of selection.
Western Blot Protocol for Resistance Markers
-
Cell Lysis: Treat sensitive and resistant cells with SCH900776 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, γH2AX, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat sensitive and resistant cells with SCH900776 for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.
Visualizations
Caption: Signaling pathways in sensitive vs. resistant cells to SCH900776.
Caption: Workflow for characterizing acquired resistance to SCH900776.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
"off-target effects of SCH900776 on CDK2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CHK1 inhibitor, SCH900776. The information addresses potential off-target effects, particularly on CDK2, that users may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SCH900776?
SCH900776, also known as MK-8776, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response.[1][2] Inhibition of CHK1 in cancer cells, particularly in combination with DNA damaging agents, can lead to the accumulation of double-strand DNA breaks and subsequent cell death.[1]
Q2: Does SCH900776 have known off-target effects?
Yes, at concentrations higher than those required for CHK1 inhibition, SCH900776 can exhibit off-target effects. The most well-characterized off-target is Cyclin-Dependent Kinase 2 (CDK2).[3][4] There is also evidence to suggest potential off-target activity against CDK1 at elevated concentrations.[3]
Q3: What are the observable consequences of off-target CDK2 inhibition by SCH900776?
Inhibition of CDK2 by higher concentrations of SCH900776 can lead to several confounding experimental outcomes, including:
These effects can antagonize the desired phenotypes of CHK1 inhibition.[1][2]
Q4: At what concentrations are the off-target effects on CDK2 observed?
SCH900776 reportedly inhibits CDK2 at concentrations approximately 50-fold higher than those that inhibit CHK1.[3][4] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits CHK1 without significantly affecting CDK2 in your specific cell model.
Troubleshooting Guide
Issue 1: I am observing a decrease in γH2AX signal at high concentrations of SCH900776, even in the presence of a DNA damaging agent. Is this expected?
This is a known off-target effect of SCH900776. The decrease in the DNA damage marker γH2AX at higher concentrations (e.g., 30–100 μM) is likely due to the off-target inhibition of CDK2.[3][4]
Troubleshooting Steps:
-
Titrate SCH900776 Concentration: Perform a dose-response experiment to identify a concentration that effectively inhibits CHK1 (as measured by a downstream marker like pS345-CDC25C or an increase in γH2AX at lower concentrations) but does not yet inhibit CDK2.
-
Monitor CDK2 Activity: Assess CDK2 activity directly or indirectly. A recommended method is to monitor the protein levels of cyclin E by Western blot. Inhibition of CDK2 can lead to the accumulation or recovery of cyclin E.[3][4]
-
Use a More Selective Inhibitor: If off-target effects on CDK2 are a persistent issue, consider using a CHK1 inhibitor with a different selectivity profile, such as LY2606368, which has been reported to be more selective for CHK1 over CDK2.[3][5]
Issue 2: My cells seem to be protected from growth inhibition at higher doses of SCH900776.
This paradoxical effect can be attributed to the off-target inhibition of CDK2.[3][5] By inhibiting CDK2, SCH900776 at high concentrations can prevent the inappropriate firing of origins of replication that would otherwise be induced by CHK1 inhibition alone, thus transiently protecting the cells.
Troubleshooting Steps:
-
Review Concentration Range: Ensure you are working within a concentration window that is selective for CHK1. Refer to the quantitative data on inhibitor potency (see Table 1).
-
Cell Cycle Analysis: Perform flow cytometry analysis of the cell cycle. Off-target CDK2 inhibition may alter the cell cycle profile in a way that is distinct from selective CHK1 inhibition.
-
Alternative CHK1 Inhibitors: As a control, test other CHK1 inhibitors with different off-target profiles to confirm that the observed phenotype is specific to SCH900776's off-target activity.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of SCH900776
| Kinase | IC50 (nmol/L) | Selectivity (Fold vs. CHK1) |
| CHK1 | 3 | 1 |
| CHK2 | >1,000 | >333 |
| CDK2 | 150 | 50 |
Data is compiled from published reports.[1] Actual IC50 values may vary depending on the assay conditions.
Experimental Protocols
1. Western Blot for Cyclin E and Phospho-Histone H3
This protocol is to assess the off-target effects of SCH900776 on CDK2 (via cyclin E levels) and potentially CDK1 (via phospho-Histone H3).
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a DNA damaging agent (e.g., 50 nM gemcitabine) for 18 hours. Remove the agent and add varying concentrations of SCH900776 for 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cyclin E, anti-phospho-Histone H3 (Ser10), and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. Flow Cytometry for γH2AX
This protocol is to quantify DNA double-strand breaks as a marker of CHK1 inhibition and its reversal by off-target CDK2 inhibition.
-
Cell Treatment: Treat cells with a DNA damaging agent and/or different concentrations of SCH900776 as required for your experiment.
-
Cell Fixation: Harvest and wash cells with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate for at least 2 hours at -20°C.
-
Permeabilization and Staining: Wash the fixed cells with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes. Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody for 1 hour.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 30 minutes in the dark.
-
DNA Staining and Analysis: Resuspend cells in a solution containing a DNA dye (e.g., propidium iodide) and RNase A. Analyze the cells using a flow cytometer.
Visualizations
Caption: Signaling pathway of SCH900776 on- and off-target effects.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Long-Term SCH900776 In Vitro Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CHK1 inhibitor, SCH900776 (also known as MK-8776), in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCH900776?
A1: SCH900776 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response.[1][2][3] By inhibiting CHK1, SCH900776 prevents cancer cells from arresting their cell cycle in the S and G2/M phases to repair DNA damage, which can be induced by other chemotherapeutic agents.[1] This abrogation of the cell cycle checkpoint leads to mitotic catastrophe and cell death in cancer cells with damaged DNA.[4][5]
Q2: What are the known off-target effects of SCH900776 that I should be aware of for long-term studies?
A2: The most significant off-target effect of SCH900776 is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[6][7] This inhibition occurs at concentrations 30- to 100-fold higher than those required to inhibit CHK1.[6] In long-term studies, where drug accumulation or higher initial concentrations might be used, this off-target CDK2 inhibition could become relevant. Inhibition of CDK2 can induce cell cycle arrest, potentially counteracting the desired effect of CHK1 inhibition, which is to bypass the checkpoint.[7] Some research also suggests that at higher concentrations, SCH900776 may also inhibit CDK1.[6]
Q3: What is the stability of SCH900776 in cell culture media?
A3: While specific long-term stability studies in various culture media are not extensively detailed in the provided search results, the compound is suitable for aqueous-based formulation.[8] For long-term in vitro experiments, it is best practice to prepare fresh drug-containing media at each media change to ensure consistent concentration and activity. One study noted that the development of a similar CHK1 inhibitor was discontinued in part due to potential limited in vivo stability from demethylation, a factor that might be considered in very long-term cultures with metabolically active cells.[9]
Q4: How often should I replace the media containing SCH900776 in a long-term experiment?
A4: For long-term in vitro studies (extending beyond 72 hours), it is recommended to replace the media containing SCH900776 every 2-3 days. This frequency helps to maintain a consistent concentration of the inhibitor, replenish essential nutrients for the cells, and remove metabolic waste products that could affect experimental outcomes.
Q5: I am observing a biphasic dose-response curve in my growth inhibition assays. What could be the cause?
A5: A biphasic growth curve, where higher concentrations of SCH900776 lead to a partial recovery of cell growth, has been observed in some cell lines, particularly with short drug exposure.[6][9] This phenomenon is likely due to the off-target inhibition of CDK2 at higher drug concentrations.[6] CDK2 inhibition can cause cell cycle arrest, which counteracts the checkpoint abrogation effect of CHK1 inhibition, leading to a less potent anti-proliferative effect at those higher concentrations.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or loss of drug efficacy over time in long-term culture. | 1. Drug Instability: SCH900776 may degrade in culture media over extended periods at 37°C.2. Cellular Resistance: Cells may develop resistance mechanisms with prolonged exposure.3. Inconsistent Dosing: Infrequent media changes can lead to a drop in the effective drug concentration. | 1. Prepare fresh SCH900776-containing media for every media change. Avoid using old stock solutions.2. Consider using a lower, consistent dose. Analyze markers of CHK1 inhibition (e.g., phospho-CHK1 levels) to confirm target engagement over time.3. Change media containing fresh drug every 48-72 hours. |
| Unexpected cell cycle arrest instead of mitotic catastrophe. | 1. Off-Target CDK2 Inhibition: The concentration of SCH900776 may be too high, leading to CDK2 inhibition and cell cycle arrest.[6][7]2. Cell Line Specificity: Some cell lines may be more prone to arrest due to their genetic background. | 1. Perform a dose-response curve to identify the optimal concentration that inhibits CHK1 without significantly inhibiting CDK2. This is often in the low nanomolar range.[10]2. Confirm CHK1 inhibition by Western blot for pS296-CHK1.[8] Assess CDK2 activity if possible. |
| High single-agent cytotoxicity in control cell lines. | 1. High Endogenous Replication Stress: Some cancer cell lines have high levels of endogenous replication stress and are particularly dependent on CHK1 for survival, making them highly sensitive to SCH900776 alone.[4][5][11]2. Incorrect Drug Concentration: The working concentration may be too high for the specific cell line. | 1. Review the literature to determine if your cell line is known to be sensitive to CHK1 inhibitors as a monotherapy.2. Perform a thorough dose-response experiment to determine the GI50 for your specific cell line. Start with a wide range of concentrations. |
| Variability between experimental replicates. | 1. Inconsistent Drug Preparation: Errors in serial dilutions or incomplete solubilization of the compound.2. Cell Plating Density: Variations in the initial number of cells seeded.3. Edge Effects in Multi-well Plates: Evaporation in outer wells can concentrate the drug. | 1. Ensure SCH900776 is fully dissolved in a suitable solvent (e.g., DMSO) before preparing the final dilutions in media. Vortex stock solutions before use.2. Use a consistent cell seeding density across all wells and plates.3. To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of SCH900776
| Target | IC50 | Notes |
| CHK1 | 3 nM[10] | Highly potent and selective inhibition. |
| CDK2 | 160 nM[7] | Approximately 50-fold less potent than against CHK1.[12] |
| CHK2 | 1.5 µM[7][12] | Approximately 500-fold less potent than against CHK1.[7][10] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Concentration Range | Rationale |
| Single-Agent Growth Inhibition | 10 nM - 1 µM[12] | A wide range is needed to determine the GI50, which can vary significantly between cell lines.[11] |
| Chemosensitization (in combination with DNA damaging agents) | 30 nM - 300 nM | Effective sensitization is often seen at concentrations that are not highly cytotoxic on their own.[10][13] |
| Long-Term Treatment ( > 7 days) | 10 nM - 100 nM | Lower concentrations are recommended to minimize cumulative toxicity and the potential for off-target CDK2 inhibition. |
Experimental Protocols
Protocol 1: Long-Term (7-Day) Growth Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to maintain sub-confluency for the duration of the experiment. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of SCH900776 in DMSO. Perform serial dilutions in complete culture medium to create 2X working concentrations.
-
Initial Treatment (Day 0): Remove the existing medium from the cells and add an equal volume of the 2X SCH900776 working solutions to achieve the final desired concentrations.
-
Media Changes (Day 2, Day 4, Day 6): Carefully remove the medium and replace it with freshly prepared 1X SCH900776-containing medium.
-
Endpoint Analysis (Day 7): Assess cell viability using a suitable method, such as a resazurin-based assay or crystal violet staining.
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the GI50 value.
Protocol 2: Western Blot for CHK1 Inhibition
-
Treatment: Treat cells with SCH900776 at the desired concentrations for 2-24 hours. If investigating sensitization, pre-treat with a DNA damaging agent (e.g., hydroxyurea or gemcitabine) to induce CHK1 phosphorylation.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CHK1 (Ser296) and total CHK1.[8] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the pS296-CHK1 signal relative to total CHK1 indicates target engagement.[8]
Visualizations
Caption: SCH900776 inhibits CHK1, leading to uncontrolled S-phase progression and mitotic catastrophe.
Caption: Workflow for long-term in vitro treatment with SCH900776, emphasizing regular media changes.
Caption: A decision tree for troubleshooting unexpected cell cycle arrest during SCH900776 treatment.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SCH900776 (MK-8776) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the CHK1 inhibitor, SCH900776 (also known as MK-8776).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe a biphasic dose-response curve, where higher concentrations of SCH900776 are less effective at inhibiting cell growth than intermediate concentrations. Is this expected?
A1: Yes, this is a documented phenomenon for SCH900776 and similar CHK1 inhibitors.[1][2] This paradoxical effect is often attributed to off-target activities at higher concentrations.
-
Troubleshooting Steps:
-
Confirm the Dose-Response: Perform a detailed dose-response curve with a wider range of concentrations to clearly define the biphasic effect in your specific cell line.
-
Assess Off-Target Effects: At high concentrations, SCH900776 can inhibit other kinases, notably CDK2.[1][3] Inhibition of CDK2 can induce cell cycle arrest, which may antagonize the desired effect of checkpoint abrogation by CHK1 inhibition.[3] Consider performing Western blots for markers of CDK2 activity (e.g., phospho-CDK2) at various concentrations of SCH900776.
-
Experimental Duration: This biphasic response may be more pronounced with shorter drug exposure times.[1][2] Consider varying the incubation time to see if the effect changes.
-
Q2: After an initial response, our cells developed resistance to SCH900776. However, we still see evidence of CHK1 inhibition. What could be the mechanism of resistance?
A2: Acquired resistance to SCH900776 does not always involve a loss of CHK1 inhibition.[1] Cells can develop mechanisms to tolerate the downstream consequences of CHK1 inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Continue to verify CHK1 inhibition in your resistant cells by assessing the phosphorylation of downstream targets. This confirms the drug is still active.
-
Investigate CDK2 Activity: Resistance to CHK1 inhibitors can be associated with a failure to activate CDK2.[4] In sensitive cells, CHK1 inhibition leads to inappropriate CDK2 activation during S phase, causing DNA damage and cell death.[4] Resistant cells may have developed mechanisms to prevent this CDK2 activation. Assess CDK2 activity and the levels of its regulators, like CDC25A, in both sensitive and resistant cell lines.[4]
-
Cross-Resistance Testing: Test for cross-resistance to other CHK1 inhibitors with different off-target profiles. For instance, resistance to LY2606368 has been shown to result in limited cross-resistance to other CHK1 inhibitors, suggesting different resistance mechanisms can arise.[1]
-
Q3: We are using SCH900776 in combination with a DNA-damaging agent, but we are not seeing the expected synergistic effect. In fact, in some cases, the combination seems antagonistic.
A3: The synergistic or antagonistic effect of SCH900776 with DNA-damaging agents can be highly dependent on the specific agent, the dose of both drugs, and the experimental schedule.[5][6]
-
Troubleshooting Steps:
-
Review the Combination Agent: SCH900776 has shown strong synergy with antimetabolites like hydroxyurea and cytarabine, and moderate synergy with gemcitabine.[5][7] However, little to no sensitization has been observed with agents like cisplatin or 5-fluorouracil in some contexts.[5][7]
-
Optimize Dosing and Schedule: The timing of drug administration is critical. Delayed administration of SCH900776 after the DNA-damaging agent may be more effective than concurrent treatment.[5] This allows the DNA-damaging agent to first induce cell cycle arrest, creating a dependency on CHK1 that can then be exploited by the inhibitor.
-
Consider Off-Target Effects at High Concentrations: As mentioned in Q1, high concentrations of SCH900776 can inhibit CDK2, potentially preventing the abrogation of the cell cycle checkpoint induced by the DNA-damaging agent.[1] This can lead to an antagonistic interaction. Ensure you are using a concentration of SCH900776 that is selective for CHK1.
-
Q4: We observe an increase in DNA damage markers (e.g., γ-H2AX) in cells treated with SCH900776 as a single agent. Is this an off-target effect?
A4: Not necessarily. While it may seem counterintuitive for a checkpoint inhibitor to induce DNA damage, this is a known on-target effect of potent CHK1 inhibition.[8]
-
Explanation: CHK1 plays a crucial role in stabilizing replication forks during normal S-phase.[9] Inhibition of CHK1 can lead to increased initiation of DNA replication, replication stress, fork collapse, and the formation of DNA double-strand breaks, which are marked by γ-H2AX.[8][9]
Q5: The cellular phenotype we observe (e.g., apoptosis, senescence) in response to SCH900776 combined with a platinum-based drug varies between our cell lines, even though they are from the same tissue of origin.
A5: The genetic background of the cell line, particularly the status of tumor suppressor genes like p53 and p21, can significantly influence the outcome of treatment with SCH900776 in combination with DNA-damaging agents.[10]
-
Troubleshooting Steps:
-
Determine p53 and p21 Status: If not already known, determine the p53 and p21 status of your cell lines (wild-type, mutant, or null) via sequencing or Western blotting.
-
Correlate with Phenotype:
-
In p53 or p21-deficient cells, the combination of SCH900776 and cisplatin has been shown to lead to mitotic entry despite DNA damage, resulting in polyploidy, while the senescence phenotype is suppressed.[10]
-
The absence of p21 can accelerate the cytotoxic effects of the combination treatment.[10]
-
Conversely, the absence of p53 can delay the cell death induced by this combination.[10]
-
-
Quantitative Data Summary
The following table summarizes the in-cell kinase inhibitory activity of SCH900776 and its comparison to other CHK1 inhibitors from published literature. Note that IC50 values can vary between different assays and cell lines.
| Inhibitor | Target | In-Cell IC50 (approximate) | Selectivity Notes | Reference |
| SCH900776 (MK-8776) | CHK1 | ~3 nM | Does not substantially inhibit CHK2 (IC50 = 1.5 µM). Inhibits CDK2 at higher concentrations (IC50 = 160 nM). | [3] |
| SCH900776 (MK-8776) | CHK2 | ~1.5 µM | ~500-fold selective for CHK1 over CHK2. | [3] |
| SCH900776 (MK-8776) | CDK2 | ~160 nM | ~50-fold selective for CHK1 over CDK2. | [3] |
| LY2606368 | CHK1 | Potent (low nM) | ~100-fold selective for CHK1 over CHK2. | [1] |
| SRA737 | CHK1 | Potent (low nM) | ~10-20-fold selective for CHK1 over CHK2. | [1] |
Experimental Protocols
General Protocol for Assessing Synergy with a DNA-Damaging Agent
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment.
-
Drug Treatment (Sequential Dosing):
-
Treat cells with the DNA-damaging agent (e.g., gemcitabine, hydroxyurea) for a predetermined time (e.g., 18-24 hours) to induce S-phase arrest.
-
Remove the media containing the DNA-damaging agent.
-
Add fresh media containing SCH900776 at various concentrations. Include controls for the DNA-damaging agent alone, SCH900776 alone, and a vehicle control.
-
-
Incubation: Incubate for an additional 24-72 hours.
-
Endpoint Analysis:
-
Cell Viability/Growth Inhibition: Assess using assays such as CellTiter-Glo®, MTS, or by quantifying DNA content (e.g., using Hoechst stain).
-
Apoptosis: Analyze by flow cytometry for Annexin V/PI staining or by Western blot for cleaved PARP and caspases.
-
DNA Damage: Perform immunofluorescence or Western blotting for γ-H2AX.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze cell cycle distribution.
-
-
Data Analysis: Calculate synergy using methods such as the Chou-Talalay method (Combination Index) or by comparing the IC50 values of the DNA-damaging agent with and without SCH900776.
Visualizations
Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition by SCH900776.
Caption: Troubleshooting workflow for interpreting unexpected results in SCH900776 experiments.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of SCH900776 Combination Therapy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCH900776 (also known as MK-8776) in combination with other therapies in preclinical in vivo models. The information is intended for researchers, scientists, and drug development professionals to anticipate and manage potential toxicities, ensuring the integrity of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SCH900776 and why is it used in combination therapy?
SCH900776 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a crucial enzyme in the DNA damage response (DDR) pathway.[1][2] By inhibiting Chk1, SCH900776 can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, which are often relied upon by cancer cells to repair DNA damage before entering mitosis.[3] When used in combination with DNA-damaging agents (e.g., gemcitabine, platinum-based drugs), SCH900776 can potentiate their cytotoxic effects, leading to a synthetic lethal phenotype in cancer cells, especially those with p53 mutations.[2][3][4]
Q2: What are the most common toxicities observed with SCH900776 combination therapy in vivo?
Preclinical and clinical studies of Chk1 inhibitors, including SCH900776 and others like AZD7762 and SRA737, have reported several common toxicities when used in combination with chemotherapy. The most frequently observed adverse events are hematological.[5][6]
Commonly reported toxicities include:
-
Myelosuppression:
-
Gastrointestinal Issues:
-
General:
It is important to note that the severity of these toxicities is often dose-dependent.
Q3: What are the reported dose-limiting toxicities (DLTs) for Chk1 inhibitors in combination therapy?
Dose-limiting toxicities are adverse effects severe enough to prevent further dose escalation in a clinical or preclinical study. For Chk1 inhibitors in combination with chemotherapy, DLTs have included:
-
Severe Hematological Toxicity:
-
Other Severe Toxicities:
Q4: How does the administration schedule of SCH900776 in relation to the combination agent affect toxicity and efficacy?
The timing of SCH900776 administration relative to the partner chemotherapeutic agent is critical and can significantly impact both efficacy and toxicity.[8][9] Studies with gemcitabine have shown that administering the Chk1 inhibitor after the chemotherapeutic agent has had time to induce DNA damage and cell cycle arrest can enhance efficacy.[8][9] For instance, administering MK-8776 18 hours after gemcitabine resulted in a more significant decrease in tumor growth compared to a 30-minute interval.[8][9] This staggered schedule may allow for a therapeutic window where cancer cells are sensitized to Chk1 inhibition while minimizing overlapping toxicities to normal tissues.
Troubleshooting Guide
Issue 1: Excessive weight loss or signs of distress in animal models.
-
Possible Cause: The combined therapy dose may be too high, exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of SCH900776 or the combination agent, or both.
-
Staggered Dosing: Introduce or increase the time interval between the administration of the chemotherapeutic agent and SCH900776.
-
Supportive Care: Provide supportive care to the animals as per institutional guidelines, which may include fluid supplementation and nutritional support.
-
Monitor More Frequently: Increase the frequency of animal monitoring (e.g., daily weight checks, clinical observation scoring).
-
Issue 2: Severe myelosuppression observed in blood work.
-
Possible Cause: High sensitivity of the hematopoietic system to the combination therapy.
-
Troubleshooting Steps:
-
Dose and Schedule Modification: As with weight loss, consider dose reduction or schedule alteration to mitigate bone marrow suppression.
-
Pharmacodynamic (PD) Biomarker Analysis: If possible, analyze biomarkers of Chk1 engagement in surrogate tissues (like skin biopsies) to ensure that the administered dose is within the active range without being excessively toxic.[10]
-
Hematopoietic Growth Factor Support: In some preclinical models, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) might be considered, though this can introduce confounding variables.
-
Issue 3: Lack of tumor response at a well-tolerated dose.
-
Possible Cause:
-
The dose of one or both agents is sub-therapeutic.
-
The tumor model is resistant to the specific combination.
-
The dosing schedule is suboptimal.
-
-
Troubleshooting Steps:
-
Dose Escalation (with caution): If the current dose is well-tolerated, a careful dose escalation of one or both agents may be warranted.
-
Schedule Optimization: Experiment with different administration schedules, particularly increasing the delay between the DNA-damaging agent and SCH900776.[8][9]
-
Biomarker Analysis: Assess target engagement in tumor tissue to confirm that SCH900776 is inhibiting Chk1 at the tumor site. This can be done by measuring downstream markers like phospho-CDK1.[2]
-
Consider Alternative Combinations: SCH900776 has shown synergy with various DNA-damaging agents and antimetabolites; if one combination is ineffective, another may be more successful.[4]
-
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTDs) and Dose-Limiting Toxicities (DLTs) of Chk1 Inhibitors in Combination Therapy (Preclinical & Clinical Data)
| Chk1 Inhibitor | Combination Agent | Species/Setting | MTD of Chk1 Inhibitor | DLTs Observed | Reference |
| PF-00477736 | Gemcitabine | Human (Phase I) | 270 mg (24h infusion) | Grade 4 neutropenia, Grade 3 thrombocytopenia, sudden death (at higher dose) | [1] |
| AZD1775 (Adavosertib) | Gemcitabine + Radiation | Human (Phase I) | 150 mg/day | Neutropenic sepsis, thrombocytopenia, abnormal liver function, anorexia, nausea, fatigue | [5] |
| AZD7762 | Gemcitabine | Human (Phase I) | 30 mg | Grade 3 troponin I increase, Grade 3 myocardial ischemia | [7] |
| SRA737 | Monotherapy | Human (Phase 1/2) | 1000 mg QD | Gastrointestinal events, neutropenia, thrombocytopenia | [6] |
| MK-1775 | Monotherapy | Mouse (xenograft) | 60 mg/kg (twice daily) | Not specified, mean body weight loss did not exceed 5% | [11] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring
-
Animal Model: Select a relevant in vivo model (e.g., xenograft or patient-derived xenograft model).
-
Dosing:
-
Establish the MTD of each agent as a monotherapy first.
-
Initiate combination therapy studies at doses lower than the individual MTDs.
-
Administer SCH900776 and the combination agent according to the desired schedule (e.g., concurrent or staggered).
-
-
Monitoring:
-
Daily:
-
Record body weight.
-
Perform clinical observations and score for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Weekly (or as needed):
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) for Complete Blood Count (CBC) to assess for hematological toxicities.
-
Collect blood for serum chemistry analysis to monitor liver and kidney function.
-
-
-
Endpoint:
-
Define humane endpoints based on institutional guidelines (e.g., >20% body weight loss, severe clinical signs of distress).
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis to identify any organ-specific toxicities.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Assessment in Tumor Tissue
-
Study Design: Treat tumor-bearing animals with the vehicle, single agents, and the combination therapy.
-
Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the animals and excise the tumors.
-
Sample Processing:
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion of the tumor in liquid nitrogen for western blot analysis.
-
-
Analysis:
Visualizations
Caption: Mechanism of action for SCH900776 combination therapy.
Caption: Experimental workflow for in vivo toxicity management.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
- 3. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 4. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Therapeutic Index of MK-8776 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the CHK1 inhibitor, MK-8776, in preclinical models. The information is designed to address common challenges and optimize experimental outcomes to enhance the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action for MK-8776? A1: MK-8776 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1][2] By inhibiting CHK1, MK-8776 prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to mitotic catastrophe and cell death, particularly in p53-deficient tumors.[1][3] This abrogation of the S and G2/M checkpoints is the basis for its synergistic effect with DNA-damaging agents.[1]
-
Q2: Why is improving the therapeutic index of MK-8776 important? A2: Improving the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is critical to maximize the antitumor efficacy of MK-8776 while minimizing toxicity to normal tissues.[1] While CHK1 inhibition can sensitize cancer cells to chemotherapy and radiation, off-target effects and potential for resistance can limit its clinical utility.[4][5][6]
Combination Therapies
-
Q3: With which agents is MK-8776 most commonly combined in preclinical models? A3: MK-8776 has shown significant synergy with DNA-damaging agents such as gemcitabine, cytarabine, and ionizing radiation.[7][8] The rationale is that these agents induce DNA damage, which activates CHK1-dependent checkpoints for cell cycle arrest and repair in cancer cells. MK-8776 then abrogates this arrest, pushing the cells into mitosis with unrepaired DNA, leading to cell death.[1][7]
-
Q4: Does the administration schedule of MK-8776 in combination with other drugs matter? A4: Yes, the timing of administration is critical. For instance, when combining MK-8776 with gemcitabine, a delayed administration of MK-8776 (e.g., 18-24 hours after gemcitabine) can be more effective than concurrent administration.[8] This is because gemcitabine-induced stalled replication forks become more CHK1-dependent over time.[8]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or High Toxicity in Combination Therapy
-
Possible Cause: Inappropriate dosing or scheduling of MK-8776 and the combination agent.
-
Troubleshooting Steps:
-
Optimize Dosing: Refer to preclinical data for effective concentration ranges. For example, in vitro studies have used MK-8776 in the nanomolar to low micromolar range.[4][9] In vivo, doses around 15-50 mg/kg have been reported in xenograft models.[2][10]
-
Adjust Administration Schedule: As noted in Q4, experiment with sequential versus concurrent administration. A delayed schedule for MK-8776 after the DNA-damaging agent may yield better results.[8]
-
Assess Off-Target Effects: At higher concentrations (in the micromolar range), MK-8776 can inhibit CDK2, which may lead to unexpected cellular responses and toxicity.[4][5] Consider using lower, more selective concentrations of MK-8776.
-
Issue 2: Acquired Resistance to MK-8776
-
Possible Cause: Upregulation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Investigate Wee1 Kinase: A common mechanism of resistance to CHK1 inhibitors is the upregulation of Wee1 kinase, another key regulator of the G2/M checkpoint.[6]
-
Consider Combination with a Wee1 Inhibitor: Co-treatment with a Wee1 inhibitor, such as MK-1775 (adavosertib), can circumvent resistance to MK-8776.[6][11]
-
Analyze Cell Cycle Profiles: Use flow cytometry to determine if resistant cells are successfully arresting in the cell cycle despite CHK1 inhibition.
-
Issue 3: Inconsistent Results in Radiosensitization Studies
-
Possible Cause: Dependence on p53 status of the tumor cells.
-
Troubleshooting Steps:
-
Verify p53 Status: MK-8776 has been shown to be a more effective radiosensitizer in p53-defective tumor cells.[3] Confirm the p53 status of your cell lines or preclinical models.
-
Assess G2/M Checkpoint Abrogation: Use flow cytometry to confirm that MK-8776 is abrogating the radiation-induced G2/M checkpoint in your model system.[3][7]
-
Evaluate DNA Repair: Analyze markers of DNA double-strand breaks, such as γH2AX and 53BP1 foci, to ensure that MK-8776 is inhibiting their repair post-irradiation.[3][10]
-
Data Presentation
Table 1: In Vitro Potency of MK-8776 as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) - 24h Exposure | IC50 (µM) - 48h Exposure | IC50 (µM) - Continuous Exposure |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.4 | - | - |
| BT-549 | Triple-Negative Breast Cancer | 17.6 | - | - |
| CAL-51 | Triple-Negative Breast Cancer | 2.1 | - | - |
| AsPC-1 | Pancreatic Cancer | < 2 | - | - |
| ACHN | Renal Cancer | < 2 | - | - |
Data compiled from multiple sources indicating a range of sensitivities.[9][10]
Table 2: Kinase Inhibitory Profile of MK-8776
| Kinase | IC50 (nM) | Selectivity vs. CHK1 |
| CHK1 | 3 | - |
| CDK2 | ~150 | ~50-fold |
| CHK2 | ~1500 | ~500-fold |
Data indicates high selectivity for CHK1 over other kinases.[2]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Radiosensitization
-
Cell Plating: Plate cells at a density determined to yield approximately 50-100 colonies per plate.
-
Drug Treatment: Treat cells with a low, minimally toxic concentration of MK-8776 (e.g., 100-400 nM) for 1 hour prior to irradiation.[10]
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies with >50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and plot the survival curves to determine the sensitizer enhancement ratio.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Treatment: Treat cells with MK-8776, a DNA-damaging agent, or the combination for the desired duration.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: Simplified CHK1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: Logical relationship in a common MK-8776 resistance mechanism.
References
- 1. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Technical Support Center: SCH900776-Based Chemosensitization Studies
Welcome to the technical support center for researchers utilizing SCH900776 (also known as MK-8776) in chemosensitization studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Suboptimal or No Chemosensitization Observed
-
Question: I am not observing the expected synergistic effect when combining SCH900776 with my chemotherapy agent. What could be the reason?
-
Answer: Several factors can contribute to a lack of chemosensitization. Consider the following:
-
Choice of Chemotherapeutic Agent: SCH900776 shows strong synergistic effects with DNA antimetabolites like gemcitabine and hydroxyurea.[1][2][3] However, its sensitizing effect with platinum-based drugs like cisplatin can be cell-line dependent, and in some cases, no sensitization is observed.[3][4] The combination has also shown limited to no sensitization with agents like 5-fluorouracil or 6-thioguanine.[3][4]
-
Drug Administration Schedule: The timing of drug addition is critical. For agents that cause replication stress, such as hydroxyurea, a delayed administration of SCH900776 (e.g., 18 hours after the primary agent) may be more effective than concurrent treatment, as this allows for the accumulation of cells dependent on Chk1 for survival.[3][4]
-
Cell Line-Specific Factors: The genetic background of your cancer cell line plays a crucial role. The p53, p21, and PTEN status can significantly influence the cellular response to the combination of SCH900776 and chemotherapy.[2] For instance, in p53- or p21-deficient cells, the combination may lead to mitotic catastrophe and polyploidy rather than apoptosis or senescence.[2]
-
Concentration of SCH900776: Ensure you are using an effective concentration of SCH900776. A dose of 3 µM has been shown to effectively block platinum drug-induced Chk1 phosphorylation in HCT116 cells.[2] However, the optimal concentration can be cell-line dependent. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Issue 2: High Single-Agent Toxicity of SCH900776
-
Question: I am observing significant cell death with SCH900776 alone, which complicates the interpretation of my chemosensitization results. Why is this happening and how can I mitigate it?
-
Answer: While often used as a sensitizer, SCH900776 can exhibit single-agent cytotoxicity in some cancer cell lines.[3] This sensitivity is often linked to the activation of CDK2 in S-phase. To address this:
-
Lower the Concentration: If you observe high single-agent toxicity, you may need to use a lower concentration of SCH900776 in your combination studies. Even at lower concentrations, it may be sufficient to inhibit Chk1 and achieve chemosensitization.
-
Characterize Single-Agent Effects First: Always perform single-agent dose-response curves for both SCH900776 and your chemotherapeutic agent in your specific cell line. This will help you select concentrations for the combination study where SCH900776 alone has minimal cytotoxic effects.
-
Issue 3: Inconsistent or Unexpected Western Blot Results
-
Question: My western blot results for key signaling proteins (e.g., pChk1, γH2AX) are inconsistent after treatment. What could be the problem?
-
Answer: Inconsistent western blot results can stem from several experimental variables:
-
Timing of Sample Collection: The phosphorylation of Chk1 (e.g., at Ser296, an autophosphorylation site and marker of activity) and the induction of DNA damage markers like γH2AX can be transient.[1] It is crucial to perform a time-course experiment to determine the optimal time point for observing the desired changes after treatment.
-
Antibody Quality: Ensure your primary antibodies are validated for the specific application and are recognizing the correct phosphorylated or total protein.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across your gel.
-
Lysis Buffer Composition: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[1]
-
Issue 4: Drug Solubility and Stability
-
Question: I am having trouble dissolving SCH900776 or I am concerned about its stability in my stock solutions and culture medium. What are the best practices?
-
Answer:
-
Solubility: SCH900776 is soluble in DMSO.[5] For in vitro studies, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For in vivo studies, specific formulations using solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been described.[5]
-
Stability: Store the powdered compound at -20°C for long-term stability (up to 3 years).[6] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles. The stability of SCH900776 in cell culture media over extended incubation periods should be considered, as components in the media or cellular metabolism could potentially degrade the compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of SCH900776?
-
A1: SCH900776 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1).[2][4] Chk1 is a key kinase in the DNA damage response pathway. By inhibiting Chk1, SCH900776 prevents cancer cells from arresting their cell cycle to repair DNA damage induced by chemotherapy, leading to mitotic catastrophe and cell death.[2]
-
-
Q2: What are the known off-target effects of SCH900776?
-
A2: At higher concentrations, SCH900776 can inhibit other kinases, most notably cyclin-dependent kinase 2 (CDK2).[6] This off-target inhibition of CDK2 could potentially interfere with the desired chemosensitization effect by inducing cell cycle arrest.
-
-
Q3: How do I determine the optimal concentration of SCH900776 to use in my experiments?
-
A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value of SCH900776 as a single agent in your cell line. For chemosensitization studies, a common starting point is to use a concentration that shows minimal single-agent toxicity but is effective at inhibiting Chk1. A concentration of 3 µM has been shown to be effective in some studies.[2]
-
-
Q4: Which analytical methods are essential for a SCH900776-based chemosensitization study?
-
A4: Key assays include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTS, MTT): To determine the effect of single agents and combinations on cell proliferation and survival.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity): To quantify the induction of apoptosis.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To assess changes in cell cycle distribution.
-
Western Blotting: To analyze the levels and phosphorylation status of key proteins in the DNA damage response pathway, such as Chk1 (pS296, pS345), γH2AX, and PARP.
-
-
-
Q5: Can I use SCH900776 in animal models?
Quantitative Data Summary
Table 1: In Vitro IC50 Values of SCH900776 and Selectivity Profile
| Target | IC50 (nM) | Reference |
| Chk1 | 3 | [6] |
| Chk2 | 1500 | [6] |
| CDK2 | 160 | [6] |
Table 2: Chemosensitization Effects of SCH900776 in Combination with Various Agents
| Cell Line | Chemotherapeutic Agent | Fold Sensitization (approx.) | Reference |
| MDA-MB-231 | Hydroxyurea | 20-70 | [3][4] |
| Multiple | Cytarabine | Similar to Hydroxyurea | [3][4] |
| Multiple | Gemcitabine | 5-10 | [3][4] |
| Multiple | Cisplatin | No sensitization | [3][4] |
| Multiple | 5-Fluorouracil | No sensitization | [3][4] |
| Multiple | 6-Thioguanine | No sensitization | [3][4] |
| HCT116 | Cisplatin | Synergistic | [2] |
| HCT116 | LA-12 (Platinum(IV) complex) | Synergistic | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treat cells with serial dilutions of SCH900776, the chemotherapeutic agent, or the combination of both. Include vehicle-only (e.g., DMSO) treated cells as a control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Following treatment, harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Key DNA Damage Response Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Chk1, phospho-Chk1 (S296), γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A typical experimental workflow for assessing the chemosensitizing effect of SCH900776.
Caption: Signaling pathway illustrating how SCH900776 enhances chemotherapy-induced cell death.
Caption: A decision-making diagram for troubleshooting lack of chemosensitization with SCH900776.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Chk1 inhibitor SCH 900776 enhances the antitumor activity of MLN4924 on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Chk1 Inhibitors (SCH900776/MK-8776)
Welcome to the technical support resource for researchers utilizing the Chk1 inhibitor SCH900776 (MK-8776). This guide provides troubleshooting advice and answers to frequently asked questions regarding experimental challenges, particularly the issue of drug resistance.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with SCH900776.
Issue 1: My cells show little to no response to SCH900776 monotherapy.
Possible Cause 1: Intrinsic Resistance. Many cancer cell lines are not sensitive to single-agent Chk1 inhibition.[1][2] The cytotoxic effect of SCH900776 as a monotherapy is often linked to high levels of endogenous replication stress or specific genetic backgrounds (e.g., MYC overexpression).[3]
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Assess Cell Cycle Profile:
-
Experiment: Use flow cytometry to analyze cell cycle distribution. Resistant cells may show a transient growth arrest but fail to undergo apoptosis.[1]
-
Protocol: Treat cells for 24-48 hours with SCH900776 and stain with a DNA dye like propidium iodide.
-
-
Evaluate Biomarkers for Sensitivity:
-
Consider Combination Therapy:
Logical Workflow for Troubleshooting Lack of Monotherapy Response
Caption: Troubleshooting workflow for lack of SCH900776 monotherapy effect.
Issue 2: My cells developed resistance to SCH900776 after initial sensitivity.
Possible Cause 1: Activation of Bypass Signaling Pathways. Prolonged exposure to Chk1 inhibitors can lead to the upregulation of compensatory survival pathways, most notably the PI3K/AKT and MAPK/ERK pathways.[8][9]
Troubleshooting Steps:
-
Profile Key Signaling Pathways:
-
Experiment: Use Western blotting to compare the phosphorylation status of key proteins in parental (sensitive) vs. resistant cells. Key targets include p-AKT, p-ERK1/2, and their downstream effectors.
-
Expected Result: Resistant cells may exhibit elevated basal or induced levels of p-AKT and/or p-ERK.[9]
-
-
Test Combinatorial Inhibition:
-
Strategy: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway can restore sensitivity.
-
Examples:
-
Signaling Diagram: Bypass Pathways in Chk1i Resistance
Caption: Upregulation of PI3K/AKT and MAPK/ERK pathways as a resistance mechanism.
Issue 3: Combination of SCH900776 with a DNA-damaging agent shows low synergy.
Possible Cause 1: Suboptimal Dosing Schedule. The timing of administration is critical. Chk1 inhibition is most effective when cells are already experiencing replication stress from a DNA-damaging agent. Concurrent treatment may be less effective than sequential treatment.
Troubleshooting Steps:
-
Optimize Drug Scheduling:
-
Experiment: Test different schedules. For agents that induce S-phase arrest (e.g., hydroxyurea, gemcitabine), pre-treating with the damaging agent for several hours (e.g., 18-24 hours) before adding SCH900776 can be more effective.[12][13] This allows cells to arrest, increasing their dependency on Chk1.
-
Protocol:
-
Condition 1: Co-treatment for 48h.
-
Condition 2: Pre-treat with DNA-damaging agent for 24h, then add SCH900776 for another 24h.
-
Condition 3: Pre-treat with DNA-damaging agent for 24h, wash out, then add SCH900776 for 24h.
-
-
-
Confirm DNA Damage and Checkpoint Abrogation:
-
Experiment: Use Western blotting to measure γH2AX (a marker of DNA double-strand breaks) and flow cytometry to assess G2/M checkpoint abrogation.
-
Expected Result: A successful combination should show a significant increase in γH2AX and a reduction in the G2/M population (abrogation of the checkpoint), forcing cells into a lethal mitosis.[14][15]
-
-
Consider p53 Status:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synthetic lethality with SCH900776?
A1: Synthetic lethality is a key strategy for using Chk1 inhibitors. It occurs when the loss of two genes/proteins results in cell death, but the loss of either one alone does not. For SCH900776, this is typically achieved by combining it with an agent that induces DNA damage or replication stress in cancer cells that have a pre-existing defect (like p53 mutation).[17]
-
DNA Damage + Chk1 Inhibition: Cancer cells with DNA damage (from chemotherapy/radiation) activate Chk1 to arrest the cell cycle and repair the damage. Inhibiting Chk1 with SCH900776 removes this "brake," forcing the cell with damaged DNA into mitosis, which leads to mitotic catastrophe and cell death.[6][7]
-
DDR Pathway Inhibition + Chk1 Inhibition: Combining inhibitors of two different DNA Damage Response (DDR) proteins, such as ATM and Chk1 or ATR and Chk1, can also be synthetically lethal by creating an overwhelming level of genomic instability.[17][18]
-
Replication Stress + Chk1 Inhibition: Combining SCH900776 with inhibitors of DNA polymerases or PARP can induce lethal replication fork collapse.[5][19][20]
Q2: Which combination therapies are most effective with SCH900776?
A2: The choice of combination agent depends on the cancer type and its genetic background. Several strategies have shown significant preclinical and clinical activity.
| Combination Partner | Rationale | Example Agents | Key Findings & Citations |
| Antimetabolites | Induce S-phase arrest and replication stress, increasing reliance on Chk1. | Gemcitabine, Hydroxyurea, Cytarabine | Potent synergy observed. Delayed administration of SCH900776 after the antimetabolite can be more effective.[12][13][21][22] |
| Platinum Agents | Cause DNA crosslinks, inducing DNA damage and cell cycle arrest. | Cisplatin | Combination enhances apoptosis and DNA damage, particularly in p21- or p53-deficient cells.[15][23] |
| PARP Inhibitors | PARP and Chk1 are key DDR proteins. Dual inhibition leads to synergistic cell death. | Olaparib | Effective in hepatocellular carcinoma and ovarian cancer models, including those resistant to PARP inhibitors alone.[20] |
| ATR Inhibitors | ATR is the primary upstream activator of Chk1. Dual inhibition leads to catastrophic replication stress. | VE-821 | Combination leads to synergistic cell death in cancer cells both in vitro and in vivo.[18] |
| WEE1 Inhibitors | WEE1 and Chk1 are key regulators of the G2/M checkpoint. Dual inhibition forces mitotic entry. | MK-1775 | Can circumvent resistance to Chk1 monotherapy by directly activating CDK2.[2] |
Q3: What are the key pharmacodynamic (PD) biomarkers to monitor in my experiments?
A3: Monitoring PD biomarkers is essential to confirm that SCH900776 is having the desired biological effect in your model system.
| Biomarker | Assay | Purpose | Expected Result with Effective Treatment | Citation |
| pChk1 (S345) | Western Blot, IHC | Indicates activation of the upstream ATR kinase in response to DNA damage. Paradoxically increases with Chk1 inhibition plus DNA damage. | Increased phosphorylation | [24] |
| γH2AX | Western Blot, IHC, Flow Cytometry | A marker for DNA double-strand breaks. | Increased levels, indicating replication fork collapse or unrepaired damage. | [6][25] |
| Cleaved Caspase-3 | Western Blot, Flow Cytometry | A marker for apoptosis (cell death). | Increased cleavage. | [6][15] |
| Phospho-Histone H3 | Western Blot, Flow Cytometry | A marker for cells entering mitosis. | Transient increase as checkpoint abrogation forces cells into mitosis. | [6] |
Q4: Are there off-target effects of SCH900776 I should be aware of?
A4: Yes. While SCH900776 (MK-8776) is a potent and selective Chk1 inhibitor (IC50 ~3 nM), it can inhibit other kinases at higher concentrations.[4]
-
CDK2 Inhibition: At higher concentrations (approximately 50-fold higher than for Chk1), MK-8776 can inhibit CDK2.[4][26] This can be a confounding factor, as the single-agent cytotoxicity of Chk1 inhibitors is often mediated by inappropriate activation of CDK2.[1][2] Off-target CDK2 inhibition at high doses might mask the intended effect or produce paradoxical results, such as transiently protecting cells from growth inhibition.[26][27]
-
Experimental Consideration: It is crucial to perform dose-response experiments and use the lowest concentration of SCH900776 that effectively inhibits Chk1 to minimize off-target effects. Correlating phenotypic outcomes with direct pharmacodynamic markers of Chk1 inhibition is essential.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Chk1 and γH2AX
-
Cell Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with the DNA-damaging agent and/or SCH900776 for the desired time.
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-pChk1 S345, anti-γH2AX, anti-total Chk1, anti-Actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Apply ECL substrate and visualize using a chemiluminescence imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment & Harvest: Treat cells as required. Harvest both floating and adherent cells.
-
Fixation: Wash cells with PBS and resuspend the pellet. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze on a flow cytometer, collecting data for at least 10,000 events per sample. Use software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 8. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. MK-8776 and Olaparib Combination Acts Synergistically in Hepatocellular Carcinoma Cells, Demonstrating Lack of Adverse Effects on Liver Tissues in Ovarian Cancer PDX Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Chk1 Inhibitors: SCH900776 (MK-8776) vs. UCN-01
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) pathway has emerged as a promising strategy. Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DDR, primarily responsible for halting cell cycle progression to allow for DNA repair. Its inhibition can sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and cell death. This guide provides a detailed comparison of two notable Chk1 inhibitors: SCH900776 (also known as MK-8776), a potent and selective second-generation inhibitor, and UCN-01 (7-hydroxystaurosporine), a first-generation, less selective inhibitor.
Mechanism of Action and Selectivity Profile
Both SCH900776 and UCN-01 function by competitively binding to the ATP-binding pocket of Chk1, thereby inhibiting its kinase activity.[1] This abrogation of Chk1 function prevents the phosphorylation of its downstream targets, such as Cdc25 phosphatases, leading to premature mitotic entry despite the presence of DNA damage.
However, a significant distinction between the two inhibitors lies in their selectivity. SCH900776 was developed as a highly potent and functionally selective Chk1 inhibitor with significantly less activity against other kinases, including the closely related Chk2 and cyclin-dependent kinases (CDKs).[2][3] In contrast, UCN-01, a derivative of staurosporine, exhibits a broader kinase inhibition profile, targeting not only Chk1 but also protein kinase C (PKC), PDK1, and various CDKs.[4][5][6] This lack of specificity with UCN-01 has been linked to off-target effects and toxicities observed in clinical trials.[7]
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency of SCH900776 and UCN-01 against Chk1 and other relevant kinases.
Table 1: In Vitro Potency (IC50/Ki) Against Primary Target Chk1
| Inhibitor | IC50 (nM) | Ki (nM) |
| SCH900776 (MK-8776) | 3[8] | 2[2] |
| UCN-01 | Not explicitly found in search results | Not explicitly found in search results |
Table 2: Kinase Selectivity Profile (IC50 in µM)
| Kinase | SCH900776 (MK-8776) | UCN-01 |
| Chk2 | 1.5[8] | Not explicitly found in search results |
| CDK2 | 0.16[8] | Not explicitly found in search results |
| PKCα | Not explicitly found in search results | 0.00044[6] |
| PKCβ | Not explicitly found in search results | ~0.001[6] |
| PKCγ | Not explicitly found in search results | ~0.001[6] |
| PKCδ | Not explicitly found in search results | ~0.02[6] |
| PKCε | Not explicitly found in search results | ~0.02[6] |
| PKCη | Not explicitly found in search results | ~0.02[6] |
| PKCζ | Not explicitly found in search results | 3.8[6] |
In cellular assays, SCH900776 has demonstrated a more pronounced radiosensitizing effect compared to UCN-01.[9] One study found that while UCN-01 enhanced radiation-induced cell death at doses of 7.5 Gy or higher, SCH900776 showed a significant radiosensitizing effect at a clinically relevant dose of 2.5 Gy.[9] Furthermore, UCN-01 was found to be more cytotoxic as a single agent than SCH900776 in EMT6 and HeLa cell lines.[9]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of Chk1 in the DNA damage response pathway and the mechanism of action of Chk1 inhibitors.
Experimental Protocols
A summary of key experimental methodologies used to evaluate and compare Chk1 inhibitors is provided below.
Kinase Assays
-
Principle: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
-
Methodology: Kinase assays for Chk1, Chk2, and CDK have been previously described.[2] The Millipore Kinase Profiler service is often used for broader selectivity screening.[2] These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate or consumed ATP is then quantified to determine the inhibitor's potency, often expressed as an IC50 value.
Cell Viability and Clonogenic Survival Assays
-
Principle: To assess the cytotoxic and radiosensitizing effects of the inhibitors on cancer cell lines.
-
Methodology:
-
Cells (e.g., EMT6, HeLa) are seeded in appropriate culture dishes.[9]
-
For single-agent cytotoxicity, cells are treated with a range of inhibitor concentrations.[9]
-
For radiosensitization studies, cells are pre-treated with the inhibitor for a specified time before being exposed to varying doses of ionizing radiation (IR).[9]
-
After treatment, cells are washed and incubated for a period (e.g., 7-14 days) to allow for colony formation.[9]
-
Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.[9]
-
Western Blotting for Phosphoprotein Analysis
-
Principle: To measure the inhibition of Chk1 activity in cells by detecting changes in the phosphorylation status of Chk1 itself (autophosphorylation at Ser296) or its downstream targets.
-
Methodology:
-
Cancer cell lines (e.g., HCT116) are treated with the inhibitor, often in combination with a DNA-damaging agent (e.g., cisplatin) to activate the Chk1 pathway.[10]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total Chk1, phosphorylated Chk1 (e.g., pSer296), and other proteins of interest (e.g., γH2AX as a marker of DNA damage).[10]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Clinical Development and Concluding Remarks
Clinical trials with the first-generation Chk1 inhibitor UCN-01 were hampered by its unfavorable pharmacokinetic profile, including a long half-life and avid binding to plasma proteins, as well as off-target toxicities.[5][7] This led to the development of more selective and potent second-generation inhibitors like SCH900776 (MK-8776).
SCH900776 has shown promise in preclinical studies, demonstrating synergistic effects when combined with various DNA-damaging agents and antimetabolites.[2][10] It has progressed to Phase I and II clinical trials.[10][11]
References
- 1. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity Profile of SCH900776 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor SCH900776 (also known as MK-8776) with other notable kinase inhibitors, focusing on its selectivity profile. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
SCH900776 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response.[1][2] By targeting CHK1, SCH900776 disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death in cancer cells, particularly when used in combination with DNA-damaging agents.[1][2] The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. This guide compares the selectivity of SCH900776 against other kinases and relative to other inhibitors targeting the same pathway.
Quantitative Selectivity Profile of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SCH900776 and a selection of other kinase inhibitors against their primary target and key off-targets. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Fold Selectivity (Off-Target/Primary Target) | Reference |
| SCH900776 (MK-8776) | CHK1 | 3 | CHK2 | 1,500 | ~500x | [3] |
| CDK2 | 160 | ~53x | [3] | |||
| Prexasertib (LY2606368) | CHK1 | Low nM | CHK2 | <10 | Low | [4][5] |
| RSK family | <10 | Low | [4][5] | |||
| AZD7762 | CHK1 | 5 | CHK2 | 5 | 1x | [6] |
| CaM Kinases | <50 | <10x | [7][8] | |||
| GDC-0575 | CHK1 | 1.2 | - | - | Highly Selective | [9][10][11] |
| Rabusertib (LY2603618) | CHK1 | 7 | - | - | Highly Selective | [12][13][14] |
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using various biochemical and cellular assays. Below are detailed methodologies for commonly employed experiments.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a specific substrate.
Materials:
-
Purified recombinant kinases (e.g., CHK1, CHK2, CDK2)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., SCH900776) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a homogeneous, high-throughput method.
Materials:
-
Kinase and substrate of interest
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate, including the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously catalyze a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation of kinase inhibitors.
Caption: CHK1 Signaling Pathway in Response to DNA Damage.
Caption: General Workflow for Kinase Inhibitor Screening.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. blossombio.com [blossombio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. revvity.com [revvity.com]
Head-to-Head Comparison of SCH900776 and SRA737: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two prominent Checkpoint Kinase 1 (CHK1) inhibitors, SCH900776 (also known as MK-8776) and SRA737. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by experimental methodologies and visual diagrams.
Introduction to CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2] In response to DNA damage or replication stress, often induced by anticancer agents, CHK1 is activated to arrest the cell cycle, allowing time for DNA repair.[1][2] By inhibiting CHK1, cancer cells are prevented from entering this protective cell-cycle arrest, leading to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[3] This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[1][4]
SCH900776 and SRA737 are both potent and selective inhibitors of CHK1 that have been evaluated in clinical trials.[1][2][5] This guide will delve into a head-to-head comparison of their biochemical potency, cellular activity, selectivity, and clinical development status.
Mechanism of Action and Signaling Pathway
Both SCH900776 and SRA737 function by inhibiting the kinase activity of CHK1, a key transducer in the ATR-CHK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[1][2] Inhibition of CHK1 prevents the phosphorylation of its downstream targets, such as CDC25 phosphatases, leading to the abrogation of cell cycle checkpoints and forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.
Biochemical and Cellular Potency
A direct comparison of the inhibitory concentrations (IC50) reveals the potency of each compound against their primary target and other kinases.
| Target | SCH900776 (MK-8776) IC50 | SRA737 (CCT245737) IC50 | Reference |
| CHK1 | 3 nM | 1.4 nM | [6][7][8] |
| CHK2 | 1.5 µM | 9.03 µM | [6][7] |
| CDK1 | - | 1.26-2.44 µM | [6] |
| CDK2 | 0.16 µM | >2 µM | [1][7] |
Table 1: In Vitro Kinase Inhibitory Potency.
In cellular assays, the concentration required to inhibit CHK1 activity and cell growth (GI50) provides a more physiologically relevant measure of potency.
| Assay | SCH900776 (MK-8776) | SRA737 | Reference |
| Inhibition of pS296-CHK1 (AsPC-1 cells) | 0.3 µM | 1 µM | [1][2] |
| Abrogation of S-phase Arrest (MDA-MB-231 cells) | ~0.3 µM | ~0.3 µM | [1][2] |
| Single Agent GI50 (sensitive cell lines) | 0.1 - 1 µM | 0.1 - 1 µM | [1][2] |
Table 2: Cellular Activity of CHK1 Inhibitors.
While both inhibitors exhibit low nanomolar potency against the isolated CHK1 enzyme, higher concentrations are required to inhibit CHK1 in a cellular context.[1][2] Notably, in some cell lines, SRA737 required a higher concentration to inhibit CHK1 autophosphorylation (pS296) compared to SCH900776.[1][2]
Selectivity and Off-Target Effects
Kinase selectivity is a critical attribute for targeted therapies to minimize off-target toxicities.
-
SCH900776 (MK-8776) demonstrates approximately 500-fold selectivity for CHK1 over CHK2 and about 50-fold selectivity over CDK2.[7][8]
-
SRA737 is reported to be highly selective, with over 1,000-fold selectivity for CHK1 versus CHK2 and CDK1.[6]
However, cellular studies have revealed potential off-target effects at higher concentrations for both compounds. At concentrations above those required for CHK1 inhibition, both SCH900776 and SRA737 have been observed to inhibit CDK2.[1][2] This can lead to a biphasic response in some cell lines, where higher concentrations become less effective at inducing DNA damage (measured by γH2AX) due to the inhibition of CDK2, which is required for cells to progress into S-phase where the damage occurs.[1][2]
Preclinical and Clinical Development
Both inhibitors have undergone extensive preclinical and clinical evaluation.
SCH900776 (MK-8776):
-
Preclinical: Demonstrated synergy with DNA antimetabolites like gemcitabine and hydroxyurea in vitro and in vivo.[4][9] In xenograft models, SCH900776 in combination with gemcitabine led to tumor regression.[9]
-
Clinical: Has been evaluated in Phase I and II clinical trials, both as a monotherapy and in combination with chemotherapy.[1] Development of many CHK1 inhibitors, including some trials with SCH900776, has faced challenges due to toxicity or lack of efficacy.[1][2]
SRA737:
-
Preclinical: Showed potent single-agent activity in MYC-driven lymphoma models and enhanced the cytotoxicity of gemcitabine in various tumor models.[3][6] It has high oral bioavailability in mice.[6]
-
Clinical: SRA737 has completed Phase I/II trials as a monotherapy and in combination with low-dose gemcitabine.[5][10][11] The combination with low-dose gemcitabine was found to be well-tolerated with encouraging signs of clinical activity in certain tumor types, such as anogenital cancers.[12][13] The recommended Phase 2 dose for SRA737 monotherapy was determined to be 800 mg/day.[10]
Experimental Protocols
Cell Growth Inhibition Assay
A common method to determine the GI50 (the concentration that inhibits growth by 50%) is the Sulforhodamine B (SRB) assay or DNA-based fluorescence assays.
Protocol:
-
Cells are seeded in 96-well plates at a density that prevents confluence at the end of the experiment.[14]
-
After 24 hours, the drugs are added in a series of dilutions.
-
For short-term exposure, the drug is removed after 24 or 48 hours and replaced with fresh media. For continuous exposure, the drug remains for the duration of the experiment (typically 6-7 days).[1][2]
-
At the endpoint, cells are washed, lysed, and stained with a fluorescent DNA dye like Hoechst 33258 or a protein stain like SRB.[14]
-
Fluorescence or absorbance is measured, and the data is used to calculate the GI50 value.[14]
Western Blotting for CHK1 Inhibition
This technique is used to measure the inhibition of CHK1 activity by assessing the phosphorylation status of CHK1 itself (e.g., autophosphorylation at Ser296) or its downstream targets.
Protocol:
-
Cells are treated with the CHK1 inhibitor for a specified time.
-
Cells are harvested and lysed to extract proteins.[9]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.[9]
-
Proteins are transferred to a membrane and immunoblotted with specific primary antibodies against total CHK1 and phosphorylated CHK1 (e.g., pS296-CHK1).[9]
-
After incubation with secondary antibodies, the protein bands are visualized and quantified.
Head-to-Head Logical Comparison
The following diagram summarizes the key comparative aspects of SCH900776 and SRA737.
Conclusion
Both SCH900776 and SRA737 are potent inhibitors of CHK1 with demonstrated preclinical efficacy, particularly in combination with DNA damaging agents. SRA737 exhibits slightly higher biochemical potency and greater selectivity over CHK2 in vitro. However, in cellular contexts, both compounds show similar potency ranges for growth inhibition and can exhibit off-target CDK2 inhibition at higher concentrations.
From a clinical development perspective, SRA737 has shown a favorable safety profile, especially when combined with low-dose gemcitabine, and has demonstrated encouraging clinical activity. The development of many first-generation CHK1 inhibitors was hampered by toxicity, highlighting the importance of the therapeutic window. The clinical data for SRA737 suggests it may possess a more favorable therapeutic index.
For researchers, the choice between these inhibitors may depend on the specific experimental context. For studies requiring high selectivity, SRA737 might be preferred based on in vitro kinase panel data. However, it is crucial to consider the potential for off-target CDK2 effects at higher concentrations for both compounds. The ultimate clinical utility will be determined by ongoing and future clinical trials that further define their efficacy and safety profiles in specific patient populations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status [explorationpub.com]
- 14. oncotarget.com [oncotarget.com]
"cross-resistance studies between SCH900776 and other Chk1 inhibitors"
A comparative analysis of cross-resistance between the Chk1 inhibitor SCH900776 (also known as MK-8776) and other Chk1 inhibitors reveals a complex and often limited pattern of co-resistance. This guide provides an objective comparison based on available preclinical data, detailing the experimental findings and methodologies for researchers in drug development and oncology.
Cross-Resistance Profile of SCH900776
Studies comparing multiple Chk1 inhibitors, including SCH900776 (MK-8776), SRA737, and LY2606368, have shown that acquired resistance to one Chk1 inhibitor does not necessarily confer broad resistance to others. Specifically, acquired resistance to LY2606368 resulted in only limited cross-resistance to MK-8776 and SRA737[1][2]. This suggests that while these agents target the same primary protein, the mechanisms of acquired resistance can be specific to the individual compound, potentially relating to off-target effects or subtle differences in their interaction with the target.
For instance, at higher concentrations, MK-8776 and SRA737 exhibit off-target effects, possibly through the inhibition of CDK2, which can circumvent DNA damage and prevent checkpoint abrogation[1][2]. This is a key differentiator from LY2606368, which appears to be a more selective Chk1 inhibitor[1][2].
Mechanisms of Resistance
Resistance to Chk1 inhibitors can arise through various mechanisms. In some lymphoma models, resistance to Chk1 inhibitors has been linked to dysfunction in the NF-κB pathway, leading to a loss of Chk1 activity.[3] Cells that have lost Chk1 activity can compensate by upregulating alternative survival pathways, such as PI3K/AKT[3]. Another mechanism involves the reduced expression of Claspin, a protein essential for Chk1 activation, which in turn diminishes the efficacy of Chk1 inhibitors[3].
In small cell lung cancer (SCLC), acquired resistance to the Chk1 inhibitor prexasertib has been associated with the upregulation of Wee1, another cell cycle checkpoint kinase[4]. This suggests that Wee1 inhibition could be a strategy to overcome acquired resistance to Chk1 inhibitors[4].
Interestingly, SCH900776 (MK-8776) has been shown to restore the sensitivity of chemotherapeutics in cancer cells that overexpress P-glycoprotein (P-gp), a key factor in multidrug resistance[5]. This indicates a role for MK-8776 in overcoming certain types of drug resistance, which is distinct from the development of resistance to the Chk1 inhibitor itself[5].
Quantitative Data on Chk1 Inhibitor Activity
The following table summarizes the inhibitory concentrations of SCH900776 (MK-8776) and other Chk1 inhibitors against various kinases from in vitro assays. It's important to note that in vitro kinase analyses are not always predictive of selectivity and potency in cellular environments[1][2].
| Inhibitor | Target Kinase | IC50 (nmol/L) |
| SCH900776 (MK-8776) | Chk1 | 3 |
| Chk2 | 150 | |
| CDK2/cyclin A | 150 | |
| SRA737 | Chk1 | 1.9 |
| Chk2 | 26 | |
| CDK2/cyclin A | >10,000 | |
| LY2606368 | Chk1 | 1.6 |
| Chk2 | 4 | |
| RSK1 | 4 | |
| RSK2 | 4 | |
| CAMKKβ | 13 | |
| CAMKKα | 22 | |
| MSK1 | 55 |
Data sourced from Eastman et al., 2021[1][2].
Experimental Protocols
A key experiment to assess cross-resistance involves developing cell lines with acquired resistance to a specific Chk1 inhibitor and then testing the sensitivity of these resistant cells to other Chk1 inhibitors.
Generation of Resistant Cell Lines and Viability Assays
-
Cell Culture: Parental cancer cell lines (e.g., AsPC-1 pancreatic cancer cells) are cultured in standard growth medium.
-
Induction of Resistance: To induce resistance, cells are continuously exposed to a Chk1 inhibitor (e.g., LY2606368) at a concentration that initially inhibits growth by approximately 50% (GI50). The concentration of the inhibitor is gradually increased as the cells develop resistance and resume proliferation.
-
Confirmation of Resistance: The resistance of the newly generated cell line is confirmed by comparing its GI50 value to that of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Cross-Resistance Assessment: The resistant cell line and the parental cell line are then treated with a panel of other Chk1 inhibitors (e.g., SCH900776 and SRA737) over a range of concentrations. Cell viability is measured after a set period (e.g., 72 hours) to determine the GI50 for each inhibitor in both cell lines. Limited cross-resistance is concluded if the GI50 value for the other inhibitors in the resistant cell line is not significantly higher than in the parental cell line.
Visualizing Key Pathways and Workflows
Chk1 Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway.
Caption: Chk1 signaling pathway in DNA damage response.
Experimental Workflow for Cross-Resistance Study
This diagram outlines the steps to investigate cross-resistance between Chk1 inhibitors.
Caption: Workflow for assessing Chk1 inhibitor cross-resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of SCH900776 and its Analog MU380 in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the checkpoint kinase 1 (CHK1) inhibitor SCH900776 and its next-generation analog, MU380. This document synthesizes preclinical data to highlight the key differences in their efficacy, metabolic stability, and potential clinical applications.
Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[1][2] Inhibition of CHK1 is a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging agents, as it can lead to mitotic catastrophe and selective killing of cancer cells.[3][4] SCH900776 (also known as MK-8776) is a potent and selective CHK1 inhibitor that has undergone clinical investigation.[5][6] However, its clinical development has been hampered by factors such as toxicity and lack of efficacy in some contexts.[1][2] In response to these challenges, a novel analog, MU380, was developed with the aim of improving upon the properties of SCH900776.
Executive Summary
MU380 demonstrates superior preclinical efficacy compared to its parent compound, SCH900776. Key advantages of MU380 include:
-
Enhanced Metabolic Stability: MU380 is designed to resist oxidative N-dealkylation, a metabolic pathway that can inactivate SCH900776.[1]
-
Increased Potency and Synergism: In combination with chemotherapy, MU380 shows a stronger synergistic effect in inducing cancer cell death than SCH900776.[3]
-
Greater Efficacy in Resistant Models: MU380 has shown significant activity in overcoming docetaxel resistance in prostate cancer models.[3]
This guide will delve into the quantitative data and experimental methodologies that underpin these findings.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of SCH900776 and MU380.
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CHK1 vs. CHK2) | Selectivity (CHK1 vs. CDK2) |
| SCH900776 | 3 | >1500 | 150 | >500-fold | 50-fold |
| MU380 | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |
| Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of SCH900776 and MU380 against CHK1 and other relevant kinases. The data for SCH900776 is sourced from preclinical studies.[5][7] Specific IC50 values for MU380 were not available in the provided search results, however, it is described as a potent CHK1 inhibitor. |
| Cell Line | Treatment | IC50 (µM) | Synergy Score (Loewe) |
| DR DU145 (Docetaxel-Resistant Prostate Cancer) | Gemcitabine + SCH900776 | Specific value not provided | Lower than MU380 combination |
| DR DU145 (Docetaxel-Resistant Prostate Cancer) | Gemcitabine + MU380 | Specific value not provided | Significantly higher than SCH900776 combination |
| DR PC3 (Docetaxel-Resistant Prostate Cancer) | Gemcitabine + SCH900776 | Specific value not provided | Lower than MU380 combination |
| DR PC3 (Docetaxel-Resistant Prostate Cancer) | Gemcitabine + MU380 | Specific value not provided | Significantly higher than SCH900776 combination |
| Table 2: Synergistic Efficacy with Gemcitabine in Docetaxel-Resistant Prostate Cancer Cells. This table highlights the superior synergistic effect of MU380 with the chemotherapeutic agent gemcitabine in overcoming drug resistance compared to SCH900776.[3] While exact IC50 values were not detailed in the search results, the trend of MU380's superior performance is clearly indicated. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: CHK1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments comparing SCH900776 and MU380.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against CHK1 and other kinases.
-
Methodology: Kinase assays are typically performed using purified recombinant kinases and a substrate. The inhibitor is added at various concentrations, and the kinase activity is measured, often by quantifying the phosphorylation of the substrate. The IC50 value is then calculated as the concentration of the inhibitor that reduces kinase activity by 50%.[5][8] A broad panel of kinases is often used to assess the selectivity of the inhibitor.[5]
Cell Viability and Synergy Assays
-
Objective: To assess the cytotoxic effects of the inhibitors alone and in combination with chemotherapy and to quantify synergistic interactions.
-
Methodology:
-
Cell Culture: Cancer cell lines, including chemotherapy-resistant variants, are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the CHK1 inhibitor (SCH900776 or MU380), a chemotherapeutic agent (e.g., gemcitabine), or a combination of both.[3]
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTS or MTT, which quantify metabolic activity.
-
Data Analysis: The IC50 values for each treatment are calculated. Synergy between the CHK1 inhibitor and the chemotherapeutic agent is quantified using models such as the Loewe additivity model.[3]
-
Western Blot Analysis for Target Engagement and DNA Damage
-
Objective: To confirm that the inhibitors are engaging their target (CHK1) and to measure the downstream effect on DNA damage markers.
-
Methodology:
-
Cell Lysis: Following treatment, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated CHK1 (pCHK1, a marker of CHK1 inhibition), γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).[3]
-
Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme or fluorophore, allowing for visualization and quantification of the protein bands.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice to establish tumor xenografts.[3]
-
Treatment: Once tumors reach a specified size, mice are randomized into different treatment groups: vehicle control, chemotherapeutic agent alone, CHK1 inhibitor alone, or a combination.[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised and analyzed for biomarkers of drug activity (e.g., γH2AX by immunohistochemistry) to confirm target engagement and downstream effects in the tumor tissue.[5]
-
Conclusion
The available preclinical data strongly suggest that MU380 is a promising next-generation CHK1 inhibitor with several advantages over SCH900776. Its improved metabolic stability and enhanced synergistic activity with chemotherapy, particularly in drug-resistant models, warrant further investigation.[1][3] For researchers in the field of DNA damage response and cancer therapy, MU380 represents a valuable tool for preclinical studies and a potential candidate for future clinical development. This guide provides a foundational understanding of the comparative efficacy of these two compounds, supported by the available experimental evidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CHK1 inhibitor MU380 significantly increases the sensitivity of human docetaxel‐resistant prostate cancer cells to gemcitabine through the induction of mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sch-900776 | C15H18BrN7 | CID 46239015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to SCH900776 and Next-Generation Chk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (Chk1) is a critical mediator of the DNA damage response (DDR) and a key regulator of cell cycle checkpoints. Its role in allowing cancer cells to survive DNA damage has made it an attractive target for cancer therapy. This guide provides a comparative analysis of the first-generation Chk1 inhibitor, SCH900776 (MK-8776), against a panel of next-generation inhibitors: Prexasertib (LY2606368), SRA737 (CCT245737), and GDC-0575. This comparison is based on their biochemical potency, cellular activity, selectivity, and clinical development status, supported by experimental data.
Data Presentation: Head-to-Head Comparison of Chk1 Inhibitors
The following table summarizes the key quantitative data for SCH900776 and the next-generation Chk1 inhibitors. The data is compiled from various preclinical studies to provide a comparative overview of their performance.
| Inhibitor | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Selectivity (Fold vs. Chk2) | Clinical Trial Status | Key Findings & Off-Target Effects |
| SCH900776 (MK-8776) | Chk1 | 3 | 300 | ~500 | Discontinued | Potent Chk1 inhibitor. Off-target effects on CDK2 at higher concentrations may offer a protective effect against toxicity.[1] |
| Prexasertib (LY2606368) | Chk1/Chk2 | <1 (Chk1), 8 (Chk2) | 3 | ~8 | Terminated (due to neutropenia) | Highly potent but less selective than other next-generation inhibitors. On-target toxicity is thought to be a significant factor in its clinical discontinuation.[1] |
| SRA737 (CCT245737) | Chk1 | 1.3 | 1000 | >1000 | Phase 1/2 Completed | Highly selective for Chk1. Similar to SCH900776, it exhibits off-target effects on CDK2 at higher concentrations.[1] Clinical activity observed in combination with gemcitabine.[2] |
| GDC-0575 | Chk1 | 1.2 | Not directly compared | Highly Selective | Phase 1 Completed | Highly selective oral inhibitor. Showed preliminary antitumor activity in combination with gemcitabine.[3][4] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for benchmarking these inhibitors, the following diagrams are provided.
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for benchmarking Chk1 inhibitors.
Experimental Protocols
In Vitro Chk1 Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Chk1 protein.
-
Materials:
-
Recombinant human Chk1 enzyme.
-
Chk1-specific peptide substrate (e.g., a peptide derived from Cdc25C).
-
ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Test compounds (SCH900776 and next-generation inhibitors) dissolved in DMSO.
-
Phosphocellulose paper or filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction well, combine the recombinant Chk1 enzyme, the peptide substrate, and the kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding the ATP mix (containing both cold and radiolabeled ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cellular Proliferation Assay (Cellular IC50 Determination)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HT29, U2OS).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Plate reader capable of measuring luminescence or absorbance.
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the diluted compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the dose-response curve.
-
Western Blotting for Target Engagement
This method is used to assess the inhibition of Chk1 autophosphorylation in cells, a marker of target engagement.
-
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against total Chk1 and phosphorylated Chk1 (e.g., pChk1 Ser296).
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Chemiluminescent or fluorescent detection reagents and imaging system.
-
-
Procedure:
-
Treat cultured cancer cells with various concentrations of the Chk1 inhibitors for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies against total Chk1 and pChk1.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Analyze the band intensities to determine the extent of Chk1 phosphorylation inhibition at different compound concentrations.
-
Conclusion
This comparative guide highlights the evolution of Chk1 inhibitors from the first-generation compound SCH900776 to the more recent next-generation molecules. While all the discussed inhibitors demonstrate high potency against Chk1, they differ significantly in their selectivity, off-target effects, and clinical outcomes.
Prexasertib, despite its high potency, was hampered by on-target toxicities, leading to the termination of its clinical development.[1] In contrast, SRA737 and GDC-0575 have shown more favorable selectivity profiles and have progressed further in clinical trials, often in combination with DNA-damaging agents.[5][6] The off-target effects of SCH900776 and SRA737 on CDK2 at higher concentrations present a complex picture, potentially offering a therapeutic window by protecting normal cells from toxicity.[1]
The choice of a Chk1 inhibitor for research or clinical development will depend on a careful consideration of its potency, selectivity, and potential for on- and off-target toxicities. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of existing and novel Chk1 inhibitors.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medium.com [medium.com]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Chk1 Inhibition as the Primary Mechanism of MK-8776: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the checkpoint kinase 1 (Chk1) inhibitor, MK-8776, with other relevant inhibitors, presenting experimental data that substantiates Chk1 inhibition as its principal mechanism of action. The information is intended to offer an objective analysis for researchers in oncology and drug development.
Introduction to MK-8776 and the Chk1 Pathway
MK-8776 is a potent and selective small-molecule inhibitor of Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related), leading to cell cycle arrest, which allows time for DNA repair.[3] By inhibiting Chk1, MK-8776 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, a process that can lead to mitotic catastrophe and cell death.[1][4] This mechanism is particularly effective in cancer cells that are deficient in the p53 tumor suppressor, as they are heavily reliant on the G2/M checkpoint, which is regulated by Chk1, for survival following DNA damage.[4]
Comparative Efficacy and Selectivity
MK-8776 has been evaluated alongside other Chk1 inhibitors, such as SRA737 and LY2606368, revealing distinct profiles of activity and selectivity. While all three compounds inhibit Chk1 in the low nanomolar range in cell-free assays, their potency and off-target effects in cellular environments show notable differences.[3][5]
In Vitro Kinase Inhibition
Published in vitro kinase assays demonstrate the high potency of MK-8776 against Chk1. However, these assays also reveal potential off-target activities at higher concentrations, most notably against CDK2.[3][5]
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | CDK2 IC50 (nM) |
| MK-8776 | Low nM | ~1000x > Chk1 | ~50x > Chk1 |
| SRA737 | Low nM | ~1000x > Chk1 | ~1000x > Chk1 |
| LY2606368 | Low nM | < 10 nM | > 100 nM |
| Table 1: Comparison of in vitro inhibitory concentrations (IC50) of MK-8776 and other Chk1 inhibitors against Chk1 and key off-target kinases. Data compiled from multiple sources.[3][5] |
Cellular Potency and Growth Inhibition
In cellular assays, the concentration required to inhibit Chk1 is often higher than in biochemical assays. LY2606368 appears to be the most potent inhibitor in cellular contexts, while MK-8776 and SRA737 require approximately 100-fold higher concentrations to inhibit Chk1 in cells compared to their in vitro IC50 values.[5]
| Cell Line | MK-8776 GI50 (nM) (24h exposure) | SRA737 GI50 (nM) (24h exposure) | LY2606368 GI50 (nM) (24h exposure) |
| AsPC-1 | ~30 | ~100 | ~3 |
| SW620 | ~1000 | >3000 | ~18 |
| U2OS | ~20 | ~50 | ~2 |
| Table 2: Comparative 50% growth inhibition (GI50) concentrations for MK-8776, SRA737, and LY2606368 in various cancer cell lines following a 24-hour drug exposure.[5] |
Experimental Confirmation of Chk1 Inhibition
Several key experiments have been instrumental in confirming that Chk1 is the primary target of MK-8776. These studies typically involve monitoring the phosphorylation status of Chk1 and its downstream substrates, as well as observing the functional consequences of Chk1 inhibition on the cell cycle.
Western Blot Analysis of Chk1 Activity
A direct method to assess Chk1 inhibition is to measure the autophosphorylation of Chk1 at serine 296 (pS296-Chk1), a marker of Chk1 activity. Treatment of cancer cell lines with MK-8776 leads to a dose-dependent decrease in pS296-Chk1 levels.[3] For instance, in AsPC-1 cells, which exhibit constitutive Chk1 activation, 50% inhibition of pS296-Chk1 was observed at approximately 0.3 μM of MK-8776 after a 6-hour incubation.[3]
Furthermore, Chk1 inhibition leads to the stabilization of its substrate, Cdc25A, a phosphatase that promotes cell cycle progression.[4] Western blot analysis shows an accumulation of Cdc25A protein in cells treated with MK-8776, consistent with the inhibition of Chk1-mediated degradation of Cdc25A.[6]
Abrogation of DNA Damage-Induced Cell Cycle Arrest
A hallmark of Chk1 inhibition is the abrogation of the S and G2/M checkpoints following DNA damage. This can be visualized using flow cytometry. For example, when cells are treated with a DNA-damaging agent like gemcitabine, they arrest in S phase. Concurrent treatment with MK-8776 can override this arrest, although the effect is more pronounced in abrogating the G2 block induced by radiation.[4][7]
Off-Target Effects and Their Implications
While Chk1 is the primary target of MK-8776, off-target effects have been observed, particularly at higher concentrations. The most significant off-target activity of MK-8776 is the inhibition of CDK2.[3][5] This off-target effect is thought to be responsible for the biphasic growth curves seen in some cell lines, where higher concentrations of MK-8776 can be protective against the cytotoxic effects of Chk1 inhibition.[5] Inhibition of CDK2 at these higher concentrations can prevent the inappropriate firing of replication origins and subsequent DNA damage that is induced by Chk1 inhibition alone.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing Chk1 inhibition.
References
- 1. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The CHK1 Inhibitor SCH900776: A Comparative Guide to its Synergistic Effects in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with traditional cytotoxic agents represents a cornerstone of modern oncology research. This guide provides a comparative analysis of the synergistic effects of SCH900776 (also known as MK-8776), a selective inhibitor of Checkpoint Kinase 1 (Chk1), when used in combination with other anticancer drugs. By abrogating the DNA damage checkpoint, SCH900776 potentiates the cytotoxic effects of DNA-damaging agents, offering a promising avenue for overcoming drug resistance and enhancing therapeutic efficacy. This document summarizes key preclinical findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction to SCH900776 and Synergistic Drug Action
SCH900776 is a potent and selective small molecule inhibitor of Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[3][4] Many conventional chemotherapeutic agents, such as antimetabolites and DNA cross-linking agents, induce significant DNA damage.[1] However, a functional Chk1-mediated checkpoint can allow cancer cells to repair this damage and survive, leading to therapeutic resistance.
The primary mechanism of action for SCH900776 in combination therapy is the abrogation of this protective cell cycle arrest. By inhibiting Chk1, SCH900776 forces cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][5] This synergistic interaction is particularly effective in cancer cells that are highly dependent on the S and G2/M checkpoints for survival, often due to defects in the G1 checkpoint (e.g., p53 mutations).[6]
Comparative Analysis of SCH900776 Drug Combinations
Preclinical studies have demonstrated that SCH900776 exhibits significant synergistic cytotoxicity with a range of DNA-damaging agents, particularly antimetabolites. The degree of sensitization, however, varies depending on the combination agent and the cancer cell line.
Synergism with Antimetabolites
Antimetabolites interfere with DNA synthesis, causing replication stress and activating the Chk1-dependent checkpoint. SCH900776 has shown remarkable synergy with this class of drugs.
Table 1: Synergistic Effects of SCH900776 with Antimetabolites
| Combination Agent | Cancer Type (Cell Lines) | Fold Sensitization (Reduction in IC50) | Key Findings |
| Hydroxyurea | Breast (MDA-MB-231), and others | 20- to 70-fold | Dramatic sensitization observed. Delayed administration of SCH900776 (e.g., 18 hours after hydroxyurea) can be more effective than concurrent treatment, leading to the collapse of replication forks and induction of DNA double-strand breaks.[1][3] |
| Cytarabine | Various | Similar magnitude to hydroxyurea | Potent synergy observed.[1] |
| Gemcitabine | Pancreatic, Ovarian, Bladder, and others | 5- to 10-fold (average 7-fold across 16 cell lines) | Significant potentiation of gemcitabine's cytotoxic effects.[1][7][8] The combination has been investigated in Phase I clinical trials.[9] |
| 5-Fluorouracil | Various | No significant sensitization | Limited synergistic effect observed in the studied models.[1] |
| 6-Thioguanine | Various | No significant sensitization | Limited synergistic effect observed in the studied models.[1] |
Synergism with Other DNA-Damaging Agents
The synergistic potential of SCH900776 extends to other classes of DNA-damaging agents, although the effects can be more context-dependent.
Table 2: Synergistic Effects of SCH900776 with Other Agents
| Combination Agent | Cancer Type (Cell Lines) | Key Findings |
| Cisplatin | Colon (HCT116) | No significant sensitization reported in some studies[1], while others show potentiation of platinum-based drugs in specific contexts, leading to increased apoptosis and DNA damage.[7] |
| SN38 (active metabolite of Irinotecan) | Various | Abrogates SN38-induced S and G2 arrest, enhancing the rate of cell death, but not the overall cell death in some models.[1] |
| Radiotherapy | Various | Shows a more pronounced radiosensitizing effect compared to the first-generation Chk1 inhibitor UCN-01.[5] It exacerbates radiation-induced aberrant mitosis.[5] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of SCH900776 is rooted in its ability to disrupt the DNA damage response pathway. The following diagrams illustrate the key mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of SCH900776's synergistic effects.
Cell Viability and Growth Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of drugs and to assess synergistic growth inhibition.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density to ensure exponential growth during the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of the DNA-damaging agent (e.g., gemcitabine) and SCH900776 in a complete culture medium.
-
Treatment: Treat cells with the single agents or in combination. For combination treatments, a matrix of concentrations is often used to assess synergy. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[10]
-
Assessment of Cell Viability:
-
For adherent cells: Fix the cells with a solution like 10% trichloroacetic acid. After washing, stain the cells with Sulforhodamine B (SRB) dye. Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
For suspension or adherent cells: Use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, by detecting luminescence.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. Synergy can be calculated using models such as the Bliss independence model or the Loewe additivity model.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the drugs as described for the viability assay. At the end of the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold phosphate-buffered saline (PBS) and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.[11][12] Incubate the cells for at least 2 hours at -20°C for fixation.[12]
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.[11][12] A typical staining solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A.[12]
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[11]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Detection of DNA Damage (γH2AX) by Western Blot
This protocol is used to detect the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks.
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for γH2AX.[13][14] Also, probe for a loading control protein, such as β-actin or GAPDH, to normalize for protein loading.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the γH2AX signal to the loading control.
Conclusion and Future Perspectives
SCH900776 has consistently demonstrated potent synergistic effects when combined with various DNA-damaging agents, particularly antimetabolites like hydroxyurea and gemcitabine, in preclinical models. The mechanism of action, centered on the abrogation of the Chk1-mediated DNA damage checkpoint, provides a strong rationale for its clinical development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.
Future research should continue to explore optimal dosing schedules, as evidence suggests that the timing of SCH900776 administration relative to the DNA-damaging agent can significantly impact efficacy.[1][15] Furthermore, the identification of predictive biomarkers to select patients most likely to benefit from SCH900776 combination therapy will be crucial for the successful clinical translation of this promising therapeutic strategy. Phase I clinical trials have shown that SCH900776 is well-tolerated as a monotherapy and in combination with gemcitabine, with early signs of clinical efficacy.[6][9] Ongoing and future clinical trials will be instrumental in defining the role of SCH900776 in the treatment of various cancers.
References
- 1. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the replication checkpoint using SCH 900776, a potent and functionally selective CHK1 inhibitor identified via high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to study cancer therapeutic drugs that target cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
- 7. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of checkpoint kinase 1 potentiates anticancer activity of gemcitabine in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of SCH900776 (S-isomer): A Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of SCH900776 (S-isomer), a potent and selective inhibitor of checkpoint kinase 1 (Chk1). Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental compliance.
SCH900776, also known as MK-8776, is a critical tool in cancer research, primarily investigated for its role in DNA damage response and cell cycle regulation.[1] Due to its cytotoxic potential, proper handling and disposal are paramount. This guide outlines the necessary procedures for the safe management of SCH900776 waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator may be required. Consult the Safety Data Sheet (SDS) for specific respiratory protection recommendations.
Disposal Procedures for SCH900776 (S-isomer)
Disposal of SCH900776 and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Segregation
-
Solid Waste:
-
Unused or expired SCH900776 powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and wipes must also be disposed of as hazardous chemical waste.
-
-
Liquid Waste:
-
Empty Containers:
-
Empty vials that once contained SCH900776 should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container should be disposed of as hazardous solid waste.
-
Step 2: Waste Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "SCH900776 (S-isomer)" or "MK-8776"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Cytotoxic")
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
Ensure containers are sealed to prevent leaks or spills.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified EHS provider.
-
Do not dispose of SCH900776 down the drain or in regular trash.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Inform Supervisor: Notify your laboratory supervisor and your institution's EHS department.
-
Wear Appropriate PPE: Do not attempt to clean a spill without the proper personal protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Cover the spill with a chemical absorbent pad or other suitable absorbent material.
-
-
Clean-up: Follow the specific spill clean-up procedures provided by your EHS department. This typically involves using a chemical spill kit.
-
Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned.
-
Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for SCH900776 (S-isomer).
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈BrN₇ | [4] |
| Molecular Weight | 376.25 g/mol | [3][5] |
| IC₅₀ (Chk1) | 3 nM | [2][5][6] |
| IC₅₀ (CDK2) | 160 nM | [2] |
| IC₅₀ (Chk2) | 1500 nM | [2] |
| Solubility in DMSO | Up to 100 mg/mL (265.78 mM) | [2] |
| Storage (Powder) | -20°C | [6] |
| Storage (in Solvent) | -80°C | [6] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for the disposal of SCH900776 and its mechanism of action.
References
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of SCH900776 (S-isomer)
Essential guidance for the safe laboratory use of SCH900776 (S-isomer), a potent and selective Chk1 kinase inhibitor, is critical for protecting researchers and ensuring operational integrity. This document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on available safety data and general protocols for potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must handle SCH900776 (S-isomer) with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling SCH900776 (S-isomer). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans: Ensuring a Safe Workflow
A clear and concise operational plan is essential for the safe management of SCH900776 (S-isomer) within the laboratory.
Handling and Experimental Use
-
Designated Area: All work with SCH900776 (S-isomer) should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management
In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure. The following workflow outlines the appropriate steps.
Disposal Plan
Proper disposal of SCH900776 (S-isomer) and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
Note: All disposal must be in accordance with local, state, and federal regulations.
Chk1 Signaling Pathway and Inhibition by SCH900776
SCH900776 is a potent inhibitor of Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1] By inhibiting Chk1, SCH900776 prevents this arrest, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that often have a defective G1 checkpoint.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
